2-Amino-3-(trifluoromethyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-3-1-2-4(6(5)12)7(13)14/h1-3H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLVJVQEDSDPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345454 | |
| Record name | 2-Amino-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313-12-2 | |
| Record name | 2-Amino-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-amino-3-(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The document details plausible synthetic routes, complete with experimental protocols derived from analogous transformations, quantitative data where available, and visualizations of the reaction pathways.
Introduction
This compound, also known as 3-(trifluoromethyl)anthranilic acid, is an important synthetic intermediate. The presence of the trifluoromethyl group can significantly influence the lipophilicity, metabolic stability, and binding affinity of target molecules, making this compound a key component in the design of novel pharmaceuticals and agrochemicals. This guide outlines three principal synthetic strategies for its preparation: the Hofmann rearrangement of 3-(trifluoromethyl)phthalimide, the amination of a 2-halo-3-(trifluoromethyl)benzoic acid, and the reduction of 2-nitro-3-(trifluoromethyl)benzoic acid.
Pathway 1: Hofmann Rearrangement of 3-(Trifluoromethyl)phthalimide
This classical approach for the synthesis of anthranilic acids involves the conversion of a phthalimide derivative to the corresponding anthranilic acid via an isocyanate intermediate. The starting material, 3-(trifluoromethyl)phthalic anhydride, is commercially available.
Caption: Hofmann rearrangement pathway for the synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of 3-(Trifluoromethyl)phthalimide
-
In a round-bottom flask, combine 3-(trifluoromethyl)phthalic anhydride (1.0 equiv) and urea (1.1 equiv).
-
Heat the mixture to 130-135 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and dissolve it in hot water.
-
Filter the solution while hot to remove any insoluble impurities.
-
Allow the filtrate to cool to induce crystallization.
-
Collect the crystals of 3-(trifluoromethyl)phthalimide by vacuum filtration, wash with cold water, and dry.
Step 2: Hofmann Rearrangement to this compound
-
Prepare a solution of sodium hypobromite or sodium hypochlorite by adding bromine or chlorine to a cold aqueous solution of sodium hydroxide.
-
To a separate flask, add 3-(trifluoromethyl)phthalimide (1.0 equiv) and a solution of potassium hydroxide (2.0 equiv) in water.
-
Cool the phthalimide solution in an ice bath and slowly add the freshly prepared sodium hypohalite solution, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to 70-80 °C for 15-20 minutes.
-
Cool the solution and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the product.
-
Collect the crude this compound by vacuum filtration.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified compound.
Quantitative Data (Expected):
| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield (%) |
| 1. Imide Formation | 3-(Trifluoromethyl)phthalic anhydride | Urea | Neat | 130-135 °C | 30 min | >90 |
| 2. Hofmann Rearrangement | 3-(Trifluoromethyl)phthalimide | KOH, NaOCl/NaOBr | Water | 0-80 °C | 1-2 h | 70-85 |
Note: Yields are estimated based on analogous reactions and may vary.
Pathway 2: Amination of 2-Halo-3-(trifluoromethyl)benzoic Acid
This pathway involves the nucleophilic aromatic substitution of a halogen atom (typically chlorine or bromine) ortho to the carboxylic acid group with an amino group. Copper-catalyzed amination (Ullmann condensation) is a common method for this transformation.
Caption: Amination pathway for the synthesis of this compound.
Experimental Protocol:
-
In a sealed reaction vessel, combine 2-chloro-3-(trifluoromethyl)benzoic acid or 2-bromo-3-(trifluoromethyl)benzoic acid (1.0 equiv), a copper catalyst (e.g., CuI, CuSO₄, or copper powder, 5-10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add aqueous ammonia (a significant excess) as the aminating agent and solvent.
-
Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours. The pressure inside the vessel will increase.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Acidify the reaction mixture with a mineral acid to precipitate the product.
-
Filter the crude product and wash with water.
-
Purify the this compound by recrystallization.
Quantitative Data (Expected):
| Reactant | Reagents | Solvent | Temperature | Time | Yield (%) |
| 2-Chloro-3-(trifluoromethyl)benzoic acid | Aqueous NH₃, CuI, K₂CO₃ | Water | 120-150 °C | 12-24 h | 60-80 |
| 2-Bromo-3-(trifluoromethyl)benzoic acid | Aqueous NH₃, CuSO₄, K₂CO₃ | Water | 120-150 °C | 12-24 h | 65-85 |
Note: Yields are estimated based on analogous reactions and may vary. Catalyst and base selection may require optimization.
Pathway 3: Reduction of 2-Nitro-3-(trifluoromethyl)benzoic Acid
This route involves the initial synthesis of 2-nitro-3-(trifluoromethyl)benzoic acid followed by the reduction of the nitro group to an amine. The starting material, 3-(trifluoromethyl)benzoic acid, is commercially available.
Caption: Reduction pathway for the synthesis of this compound.
Experimental Protocol:
Step 1: Nitration of 3-(Trifluoromethyl)benzoic Acid
-
In a flask cooled in an ice bath, slowly add 3-(trifluoromethyl)benzoic acid (1.0 equiv) to a mixture of concentrated nitric acid (1.1 equiv) and concentrated sulfuric acid (2-3 equiv), maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with cold water, and dry. This may yield a mixture of isomers that requires purification (e.g., by column chromatography or recrystallization) to isolate the desired 2-nitro-3-(trifluoromethyl)benzoic acid.
Step 2: Reduction of 2-Nitro-3-(trifluoromethyl)benzoic Acid
Method A: Catalytic Hydrogenation
-
Dissolve 2-nitro-3-(trifluoromethyl)benzoic acid (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).
-
Subject the mixture to a hydrogen atmosphere (from a balloon or in a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize to purify the this compound.
Method B: Metal/Acid Reduction
-
In a round-bottom flask, suspend 2-nitro-3-(trifluoromethyl)benzoic acid (1.0 equiv) in a mixture of a protic solvent (e.g., ethanol, water) and an acid (e.g., hydrochloric acid or acetic acid).
-
Add a metal reducing agent such as iron powder (Fe) or tin(II) chloride (SnCl₂) in several portions.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed.
-
Cool the reaction mixture and filter to remove any remaining metal.
-
Neutralize the filtrate with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Collect the product by filtration, wash with water, and purify by recrystallization.
Quantitative Data (Expected):
| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield (%) |
| 1. Nitration | 3-(Trifluoromethyl)benzoic acid | HNO₃/H₂SO₄ | Neat | 0-25 °C | 2-4 h | 50-70* |
| 2a. Reduction (H₂/Pd-C) | 2-Nitro-3-(trifluoromethyl)benzoic acid | H₂, Pd/C | Ethanol | RT | 4-12 h | >90 |
| 2b. Reduction (Fe/HCl) | 2-Nitro-3-(trifluoromethyl)benzoic acid | Fe, HCl | Ethanol/Water | Reflux | 2-6 h | 80-95 |
Note: The yield of the nitration step is highly dependent on the regioselectivity, which may not strongly favor the desired 2-nitro isomer. Yields for the reduction step are typically high.
Conclusion
The synthesis of this compound can be achieved through several viable pathways. The choice of the most suitable route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment available. The Hofmann rearrangement offers a direct route from a commercially available anhydride. The amination of a halo-benzoic acid provides a convergent approach, while the reduction of a nitro-benzoic acid is a reliable method, provided the regioselectivity of the initial nitration can be controlled. The experimental protocols provided herein, derived from well-established and analogous chemical transformations, offer a solid foundation for the successful synthesis of this important fluorinated building block. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific needs.
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The inclusion of the trifluoromethyl group significantly influences the molecule's biological activity and stability. This document outlines its fundamental characteristics, detailed experimental protocols for their determination, and a representative synthetic workflow.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a clear reference for laboratory and developmental applications.
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.13 g/mol | [1] |
| Melting Point | 157-160 °C | [2][3] |
| Boiling Point | 296.9 ± 40.0 °C at 760 mmHg | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| Appearance | White to light brown crystalline powder | [4] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the successful application of this compound in research and development. The following sections detail standardized experimental protocols for measuring its key characteristics.
Melting Point Determination (Capillary Method)
The melting point of an organic solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
-
Mortar and pestle
-
Spatula
Procedure:
-
A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.
Boiling Point Determination (Thiele Tube Method)
Determining the boiling point is essential for purification by distillation and for understanding the compound's volatility.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner)
-
Mineral oil
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and immersed in the Thiele tube containing mineral oil.
-
The Thiele tube is gently heated.
-
As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination (Shake-Flask Method)
Solubility data is vital for formulation development and for designing biological assays.[5][6]
Apparatus:
-
Shaking incubator or water bath
-
Volumetric flasks
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, buffer) in a sealed flask.
-
The flask is placed in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
The suspension is allowed to settle, and an aliquot of the supernatant is withdrawn and filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.
-
The solubility is expressed as the concentration of the saturated solution.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of the molecule at different pH values, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.[7][8][9]
Apparatus:
-
Calibrated pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
The solution is purged with an inert gas to remove dissolved carbon dioxide.[7]
-
The solution is titrated with a standardized solution of a strong base (or acid, depending on the analyte).
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value is determined from the pH at the half-equivalence point of the titration curve.[10]
Synthetic Workflow
The synthesis of this compound typically involves the transformation of a precursor molecule. While various synthetic routes exist, a common approach involves the reduction of a nitro group and subsequent modifications. The following diagram illustrates a generalized workflow for its synthesis, which can be adapted from procedures for similar compounds.[11][12][13]
This guide provides foundational knowledge and practical methodologies for working with this compound. For specific applications, further optimization of these protocols may be necessary.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS#:313-12-2 | Chemsrc [chemsrc.com]
- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 4. 2-Amino-3-(trifluoromethyl)benzoicacid [myskinrecipes.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. enamine.net [enamine.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. prepchem.com [prepchem.com]
- 13. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]
An In-depth Technical Guide to 2-Amino-3-(trifluoromethyl)benzoic acid
CAS Number: 313-12-2
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-3-(trifluoromethyl)benzoic acid, a key chemical intermediate in pharmaceutical research and development. This document details its chemical and physical properties, a robust experimental protocol for its synthesis, and its biological significance as a potential anti-inflammatory agent through the inhibition of the cyclooxygenase (COX) enzyme.
Chemical and Physical Properties
This compound, also known as 3-(Trifluoromethyl)anthranilic acid, is a substituted aromatic carboxylic acid. The presence of the electron-withdrawing trifluoromethyl group significantly influences its chemical reactivity and biological activity. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 313-12-2 | [1][2] |
| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |
| Molecular Weight | 205.14 g/mol | [2] |
| Melting Point | 157-160 °C | [2] |
| Appearance | White to yellow crystalline powder or liquid | |
| Purity | Typically ≥95% | [1] |
| Synonyms | 3-(Trifluoromethyl)anthranilic acid | [2] |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 2-Nitro-3-(trifluoromethyl)benzoic acid. This process involves the reduction of the nitro group to an amine using hydrogen gas in the presence of a metal catalyst.
Materials:
-
2-Nitro-3-(trifluoromethyl)benzoic acid
-
5% Palladium on charcoal (Pd/C) catalyst
-
Methanol (or other suitable solvent)
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 50%)
-
Sulfuric Acid (H₂SO₄)
-
Sodium Hydrosulfite
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 2-Nitro-3-(trifluoromethyl)benzoic acid in an aqueous solution of sodium hydroxide. The mixture can be gently heated to ensure complete dissolution.[3]
-
Catalyst Addition: To the dissolved solution, add 5% palladium on charcoal catalyst. The typical catalyst loading is around 1% w/w relative to the nitroaromatic substrate.[3][4]
-
Hydrogenation: Transfer the mixture to a Parr hydrogenation apparatus or a similar high-pressure reactor. Seal the reactor and purge it several times with an inert gas like nitrogen to remove any oxygen.[5]
-
Reaction Conditions: Pressurize the reactor with hydrogen gas to approximately 50 psig. Heat the reaction mixture to a temperature between 75-90 °C with vigorous stirring.[3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen absorption ceases.[3][5] This typically takes a few hours.[3]
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the palladium on charcoal catalyst.[3][5]
-
Purification: Treat the filtrate with a small amount of sodium hydrosulfite to remove any colored impurities.[3]
-
Precipitation: Acidify the filtrate with sulfuric acid to precipitate the this compound product.[3]
-
Isolation and Drying: Collect the crystalline solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.[3]
Biological Activity Assessment: In Vitro Cyclooxygenase (COX) Inhibition Assay
The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the COX-1 and COX-2 enzymes. The following is a general protocol for a fluorometric or colorimetric COX inhibitor screening assay.[6][7][8][9]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
COX assay buffer
-
Hematin (co-factor)
-
A fluorescent or colorimetric probe (e.g., Amplex Red, N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)[6][9]
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Known COX inhibitor as a positive control (e.g., Celecoxib, Indomethacin)[6][7]
-
96-well microplate (white opaque for fluorescence or clear for colorimetric)
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX enzymes, arachidonic acid, and the detection probe in the COX assay buffer according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the COX assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells. Include wells for a negative control (no enzyme), a positive control (enzyme with no inhibitor), and the test compound at various concentrations.[8]
-
Inhibitor Incubation: Add the test compound solutions and the positive control inhibitor to their designated wells. Pre-incubate the plate at 37 °C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Detection: Immediately measure the fluorescence or absorbance kinetically over a period of 5-10 minutes using a microplate reader.[6]
-
Data Analysis: Determine the rate of the reaction for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can then be determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Biological Significance and Signaling Pathways
This compound is a valuable intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[10] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize the gastrointestinal side effects associated with the inhibition of COX-1.
The trifluoromethyl group on the anthranilic acid scaffold can enhance the potency and selectivity of COX-2 inhibition. The following diagram illustrates the prostaglandin biosynthesis pathway and the point of intervention for COX inhibitors.
Caption: Prostaglandin biosynthesis pathway and the inhibitory action of COX inhibitors.
Conclusion
This compound is a crucial building block for the development of novel therapeutic agents, particularly in the field of anti-inflammatory drugs. Its synthesis via the catalytic hydrogenation of the corresponding nitro compound is a well-established and efficient method. The biological activity of its derivatives is primarily attributed to the inhibition of COX enzymes, thereby blocking the production of pro-inflammatory prostaglandins. This technical guide provides essential information for researchers and scientists working with this compound, from its fundamental properties to its synthesis and biological evaluation.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 3. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]
- 4. almacgroup.com [almacgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral Analysis of 2-Amino-3-(trifluoromethyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 2-Amino-3-(trifluoromethyl)benzoic acid, also known as 3-(Trifluoromethyl)anthranilic acid. Due to the limited availability of published, experimentally verified spectra for this specific compound, this guide presents predicted data based on the analysis of closely related analogues and established principles of spectroscopic interpretation. It also includes comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the characterization of this and similar molecules.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral characteristics of aromatic compounds containing amino, carboxylic acid, and trifluoromethyl functional groups.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | Doublet | 1H | Aromatic H (ortho to COOH) |
| ~ 7.4 - 7.6 | Triplet | 1H | Aromatic H (meta to COOH) |
| ~ 6.8 - 7.0 | Doublet | 1H | Aromatic H (ortho to NH₂) |
| ~ 5.5 - 6.5 | Broad Singlet | 2H | -NH₂ |
| ~ 11.0 - 13.0 | Broad Singlet | 1H | -COOH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 - 172 | -COOH |
| ~ 145 - 150 | C-NH₂ |
| ~ 130 - 135 | Aromatic CH |
| ~ 120 - 128 | Aromatic CH |
| ~ 115 - 120 | Aromatic CH |
| ~ 110 - 115 | C-CF₃ |
| ~ 120 - 125 (quartet) | -CF₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Medium | N-H stretch (asymmetric) |
| 3300 - 3200 | Medium | N-H stretch (symmetric) |
| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |
| 1700 - 1660 | Strong | C=O stretch (carboxylic acid) |
| 1620 - 1580 | Medium | N-H bend |
| 1600, 1475 | Medium-Strong | C=C stretch (aromatic) |
| 1350 - 1100 | Strong | C-F stretch |
| 1300 - 1200 | Medium | C-O stretch |
| 1200 - 1100 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 205 | [M]⁺ (Molecular Ion) |
| 188 | [M - OH]⁺ |
| 160 | [M - COOH]⁺ |
| 140 | [M - COOH - HF]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile -NH₂ and -COOH protons.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
A standard single-pulse experiment is typically sufficient.
-
Key acquisition parameters to consider include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected proton resonances (typically 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is acquired on the same instrument.
-
A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are required compared to ¹H NMR. A relaxation delay of 2-5 seconds is recommended.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
-
IR Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
-
Mass Spectrometry (MS)
-
Sample Preparation and Introduction:
-
Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS is the more appropriate technique.
-
-
Mass Spectrum Acquisition (Electron Ionization - EI):
-
For GC-MS, EI is a common ionization technique. A standard electron energy of 70 eV is used.
-
The mass analyzer (e.g., quadrupole or time-of-flight) is set to scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).
-
-
Mass Spectrum Acquisition (Electrospray Ionization - ESI):
-
For LC-MS, ESI is a soft ionization technique suitable for polar and non-volatile molecules.
-
The analysis can be performed in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ (m/z 206) would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 204) would be observed.
-
The mobile phase composition and pH can be adjusted to optimize the ionization efficiency.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectral analysis of this compound.
Caption: Workflow for the spectral analysis of a chemical compound.
Navigating the Solubility Landscape of 2-Amino-3-(trifluoromethyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3-(trifluoromethyl)benzoic acid. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document leverages data from structurally similar molecules to provide valuable insights. It outlines a detailed, universally applicable experimental protocol for determining solubility, equipping researchers with the methodology to generate precise data. Furthermore, this guide employs data visualization to illustrate the theoretical underpinnings of the dissolution process and the practical steps of the experimental workflow, serving as an essential resource for professionals in pharmaceutical development and chemical research.
Introduction
This compound is an aromatic amino acid derivative of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a benzoic acid moiety, an amino group, and a trifluoromethyl group, suggests a complex solubility profile that is highly dependent on the physicochemical properties of the solvent. Understanding the solubility of this compound is paramount for a range of applications, including formulation development, purification, and predicting bioavailability.
The trifluoromethyl group is known to enhance the lipophilicity of molecules, while the amino and carboxylic acid groups provide opportunities for hydrogen bonding and ionization, influencing solubility in polar and aqueous media. This guide explores these characteristics by examining related compounds and providing a robust framework for experimental solubility determination.
Solubility Profile of Structurally Related Compounds
| Compound | Solvent | Solubility | Reference |
| 2-Aminobenzoic Acid | Water | Moderately soluble | [1] |
| Ethanol | Soluble | [1] | |
| Methanol | Soluble | [1] | |
| Non-polar organic solvents | Less soluble | [1] | |
| 3-(Trifluoromethyl)benzoic Acid | Water | Limited solubility (149 mg/L) | [2] |
| Ethanol | Readily soluble | [2] | |
| Acetone | Readily soluble | [2] | |
| Dichloromethane | Readily soluble | [2] | |
| 4-(Trifluoromethyl)benzoic Acid | Water | Moderately soluble | [3] |
| Ethanol | More soluble | [3] | |
| Acetone | More soluble | [3] | |
| Flufenamic Acid | Ethanol | ~11 mg/mL | [4] |
| DMSO | ~39 mg/mL | [4] | |
| Dimethylformamide | ~59 mg/mL | [4] | |
| PBS (pH 7.2) | ~50 µg/mL | [4] |
This data is intended to be indicative and may vary with experimental conditions such as temperature and pH.
The data on these related compounds suggest that this compound is likely to exhibit poor solubility in water and higher solubility in polar organic solvents like alcohols and acetone. The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting carboxylic acid group, along with the lipophilic trifluoromethyl group, results in a molecule with a nuanced solubility behavior that is sensitive to the solvent's polarity, hydrogen bonding capacity, and pH.
Theoretical Framework of Solubility
The dissolution of a solid crystalline compound like this compound in a solvent is a complex process governed by the interplay of intermolecular forces. The following diagram illustrates the key energetic steps involved in this process.
Caption: Thermodynamic cycle of the dissolution process.
The overall enthalpy of solution (ΔH_solution) is the sum of the lattice enthalpy (the energy required to break the crystal lattice) and the solvation enthalpy (the energy released when solute molecules interact with solvent molecules). For a compound to dissolve, the Gibbs free energy of the solution (ΔG_solution) must be negative, which is also influenced by the entropy change (ΔS_solution).
Experimental Protocol for Solubility Determination
A reliable and reproducible method for determining the thermodynamic solubility of a compound is the shake-flask method.[5] This protocol is widely accepted and can be adapted for various solvents and analytical techniques.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The following diagram outlines the general workflow for this experimental procedure.
Caption: Experimental workflow for solubility determination.
Conclusion
While direct quantitative solubility data for this compound is sparse, a comprehensive understanding of its likely solubility behavior can be gleaned from the analysis of structurally similar compounds. This technical guide provides a foundational understanding of the factors influencing the solubility of this molecule and presents a detailed, actionable protocol for its experimental determination. By following the outlined procedures, researchers and drug development professionals can generate the critical data needed to advance their work in formulation, synthesis, and other key areas of pharmaceutical science. The provided diagrams offer a clear visual representation of both the theoretical and practical aspects of solubility, further enhancing the utility of this guide.
References
An In-Depth Technical Guide to 2-Amino-3-(trifluoromethyl)benzoic Acid: From Discovery to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-(trifluoromethyl)benzoic acid, also known as 3-(trifluoromethyl)anthranilic acid, is a pivotal chemical intermediate, primarily recognized for its foundational role in the synthesis of a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates. The strategic incorporation of the trifluoromethyl group imparts unique physicochemical properties that enhance the therapeutic efficacy of its derivatives. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound, with a focus on its application in drug development.
Introduction: The Significance of Trifluoromethylation in Medicinal Chemistry
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates. The -CF3 group is known to improve metabolic stability by blocking sites susceptible to enzymatic degradation, increase lipophilicity which can aid in cell membrane permeability, and modulate the electronic properties of a molecule, thereby influencing its binding affinity to biological targets. This compound serves as a critical building block that allows for the incorporation of this influential functional group into a variety of molecular scaffolds.
Discovery and History
While the precise initial synthesis and discovery of this compound are not extensively documented in a single seminal publication, its emergence is intrinsically linked to the development of fluorinated pharmaceuticals in the mid-20th century. Its primary historical and ongoing significance lies in its role as a key precursor to flufenamic acid, a potent NSAID. The development of fenamates, a class of N-phenylanthranilic acid derivatives, as anti-inflammatory agents in the 1960s necessitated the synthesis of various substituted anthranilic acids, including the trifluoromethyl analog. The Ullmann condensation reaction, a copper-catalyzed N-arylation, was and continues to be a fundamental method for coupling this compound with appropriate aryl halides to produce these therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 313-12-2 |
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 205.14 g/mol |
| Melting Point | 157-160 °C |
| Appearance | White to yellow crystalline powder |
| Synonyms | 3-(Trifluoromethyl)anthranilic acid |
Synthesis and Experimental Protocols
The synthesis of this compound is not commonly detailed as a standalone procedure in readily available literature, as it is often prepared as an intermediate and used directly in subsequent steps. However, a general and plausible synthetic approach involves the amination of a suitably substituted benzoic acid derivative. A detailed experimental protocol for a related and structurally similar class of compounds, N-phenylanthranilic acids, is the Ullmann condensation, which is also the key step in the synthesis of its most notable derivative, flufenamic acid.
Key Synthetic Reaction: Ullmann Condensation for N-Arylation
The Ullmann condensation is a classic and effective method for the formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by copper. In the context of this compound's application, it is the amine that is subsequently arylated.
Caption: Generalized Ullmann condensation for the synthesis of N-aryl anthranilic acid derivatives.
Experimental Protocol: Synthesis of N-Phenylanthranilic Acid Derivatives via Ullmann Condensation
This protocol is adapted from the synthesis of N-aryl anthranilic acid derivatives and illustrates the core chemical transformation involving this compound's amino group.[1]
Materials:
-
o-Chlorobenzoic acid (or other suitable aryl halide)
-
Substituted aniline (in this conceptual application, this compound would act as the aniline)
-
Cupric oxide (catalyst)
-
Anhydrous potassium carbonate (base)
-
Solvent (e.g., water or a high-boiling organic solvent like amyl alcohol)
Procedure:
-
A mixture of the o-chlorobenzoic acid (1 mol), the substituted aniline (1.2 mol), cupric oxide (catalytic amount), and anhydrous potassium carbonate is prepared in a suitable reaction vessel.
-
The appropriate solvent is added, and the mixture is heated under reflux for several hours (typically 6-8 hours). The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled.
-
The cooled mixture is then acidified with a dilute acid (e.g., HCl) to precipitate the N-aryl anthranilic acid product.
-
The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activity and Mechanism of Action
The primary biological significance of this compound lies in its role as a scaffold for NSAIDs that inhibit cyclooxygenase (COX) enzymes.
Inhibition of Cyclooxygenase (COX) Enzymes
Derivatives of this compound, such as flufenamic acid, are non-selective inhibitors of both COX-1 and COX-2.[2][3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of action of fenamates via inhibition of the cyclooxygenase pathway.
Other Biological Activities
Recent studies have revealed that derivatives of this compound, particularly flufenamic acid, exhibit a broader range of biological activities beyond COX inhibition. These include:
-
Modulation of Ion Channels: Flufenamic acid has been shown to inhibit calcium-activated chloride channels (CaCCs) and modulate the activity of TRP channels.[4]
-
Androgen Receptor Antagonism: Novel analogs of flufenamic acid have been developed as inhibitors of androgen receptor-mediated transcription, indicating potential applications in prostate cancer therapy.[5][6][7]
Structure-Activity Relationships
The biological activity of derivatives of this compound is significantly influenced by the nature and position of substituents on the N-phenyl ring. The table below summarizes some general structure-activity relationships for fenamate-class NSAIDs.
| Structural Modification | Effect on Biological Activity |
| Position of -CF₃ group on the anthranilic acid ring | The 3-position is crucial for the anti-inflammatory activity of fenamates. |
| Substituents on the N-phenyl ring | The type and position of substituents can modulate COX-1/COX-2 selectivity and potency. |
| Carboxylic acid group | Essential for binding to the active site of COX enzymes. Esterification generally reduces or abolishes activity. |
| Amine linker | The secondary amine is a key structural feature of the fenamate scaffold. |
Conclusion and Future Perspectives
This compound is a cornerstone intermediate in the synthesis of a clinically important class of NSAIDs. Its historical development is intertwined with the rise of fluorinated pharmaceuticals and the quest for more effective anti-inflammatory agents. The trifluoromethyl group it carries is instrumental in conferring desirable pharmacokinetic and pharmacodynamic properties to its derivatives. While its primary application has been in the field of anti-inflammatory drugs, emerging research into the diverse biological activities of its derivatives, such as ion channel modulation and androgen receptor antagonism, opens up new avenues for drug discovery and development. Future research may focus on leveraging the unique properties of this scaffold to design novel therapeutics with improved selectivity and efficacy for a range of diseases.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Novel Flufenamic Acid Analogs as Inhibitors of Androgen Receptor Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel flufenamic acid analogues as inhibitors of androgen receptor mediated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biological Activity of 2-Amino-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(trifluoromethyl)benzoic acid, widely known as Flufenamic Acid (FFA), is a well-established nonsteroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. The presence of the trifluoromethyl group in its structure is a key feature, significantly enhancing its biological activity and metabolic stability.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways.
Core Biological Activities
This compound exhibits a range of biological effects, primarily centered around its anti-inflammatory properties. However, its activities extend to ion channel modulation, metabolic regulation, and antimicrobial effects.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Quantitative Data: COX Inhibition
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Flufenamic Acid Derivative 14 | COX-1 | 25.3 ± 0.9 | 5.01 | [2] |
| COX-2 | 5.0 ± 0.2 | [2] | ||
| Flufenamic Acid Derivative 15 | COX-1 | 15.3 ± 0.5 | 1.69 | [2] |
| COX-2 | 9.0 ± 0.3 | [2] | ||
| Flufenamic Acid Derivative 16 | COX-1 | 99.9 ± 3.4 | 5.68 | [2] |
| COX-2 | 17.6 ± 0.5 | [2] | ||
| Celecoxib (Reference) | COX-1 | 77.4 ± 2.6 | 34.8 | [2] |
| COX-2 | 2.2 ± 0.1 | [2] | ||
| Indomethacin (Reference) | COX-1 | 0.7 ± 0.01 | 0.6 | [2] |
| COX-2 | 1.2 ± 0.03 | [2] |
Note: A lower IC50 value indicates greater potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1.
Signaling Pathway: Cyclooxygenase (COX) Pathway
Experimental Protocol: In Vitro COX Enzyme Inhibition Assay
This protocol is adapted from standard fluorometric COX inhibitor screening assays.
1. Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
This compound (test compound)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well black microplate
-
Fluorometric plate reader
2. Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, substrate, and test compounds in COX Assay Buffer. A typical final concentration for arachidonic acid is 100 µM.
-
Assay Reaction:
-
To each well of the 96-well plate, add the COX enzyme, heme, and the fluorometric probe.
-
Add varying concentrations of this compound or the reference inhibitor. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for ADHP) in kinetic mode for 5-10 minutes at 37°C.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Modulation of Ion Channels
This compound is a known modulator of various ion channels, an activity that contributes to its pharmacological effects beyond COX inhibition.
Quantitative Data: Ion Channel Modulation
| Ion Channel | Effect | IC50 (µM) | Cell Type/System | Reference |
| Voltage-gated Sodium Channels | Inhibition | 189 | Hippocampal pyramidal neurons | |
| Non-selective Cation Channels | Inhibition | ~10 | Rat exocrine pancreatic cells | |
| Potassium Channels | Inhibition | 135 | Mouse fibroblast cell line LM(TK-) |
Experimental Workflow: Patch-Clamp Electrophysiology
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a general procedure for studying the effects of this compound on a specific ion channel expressed in a heterologous system.
1. Materials:
-
Cell line stably or transiently expressing the ion channel of interest (e.g., HEK293 cells)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for micropipettes
-
Internal (pipette) and external (bath) physiological saline solutions
-
This compound stock solution
-
Perfusion system
2. Procedure:
-
Cell Preparation: Plate cells on glass coverslips at an appropriate density for recording a day before the experiment.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential and apply voltage protocols to elicit the ionic currents of interest. Record baseline currents.
-
-
Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Effect Measurement: Once the effect of the compound has reached a steady state, record the currents again using the same voltage protocols.
-
Washout: Perfuse the chamber with the control external solution to wash out the compound and observe the reversibility of the effect.
-
Data Analysis:
-
Measure the amplitude and/or kinetics of the currents before, during, and after compound application.
-
Calculate the percentage of inhibition or activation at different concentrations.
-
Construct a dose-response curve and fit it with an appropriate equation to determine the IC50 or EC50 value.
-
Metabolic Regulation: AMP-Activated Protein Kinase (AMPK) Activation
This compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][4]
Quantitative Data: AMPK Activation
While a specific EC50 value for AMPK activation by Flufenamic Acid is not explicitly reported, studies have shown clear activation at concentrations as low as 10 µM in a concentration-dependent manner.[5]
Signaling Pathway: AMPK Activation
Experimental Protocol: Western Blot Analysis of AMPK Phosphorylation
This protocol describes how to assess AMPK activation by measuring the phosphorylation of its catalytic subunit at Threonine 172.[6][7]
1. Materials:
-
Cell line of interest (e.g., HEK293, C2C12)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Cell Treatment: Seed cells in culture plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total AMPKα antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-AMPKα and total AMPKα. Calculate the ratio of phospho-AMPKα to total AMPKα to determine the level of AMPK activation.
Regulation of NF-κB Signaling
This compound has been reported to suppress the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[3]
Signaling Pathway: NF-κB Inhibition
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.[8][9][10][11][12]
1. Materials:
-
Cell line suitable for transfection (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
NF-κB stimulus (e.g., TNF-α, LPS)
-
Dual-luciferase reporter assay system
-
Luminometer
2. Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid.
-
Compound Treatment: After transfection, treat the cells with various concentrations of this compound for a specified pre-incubation time.
-
Stimulation: Induce NF-κB activation by adding the stimulus (e.g., TNF-α) to the cell culture medium.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB transcriptional activity for each concentration of the test compound relative to the stimulated control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Antibacterial Activity
Recent studies have highlighted the potential of this compound as an antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Data: Antibacterial Activity
The primary quantitative measure for antibacterial activity is the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[13][14][15][16]
1. Materials:
-
MRSA strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
2. Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension of the MRSA strain equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a multifaceted compound with a range of biological activities that extend beyond its classical role as a COX-inhibiting NSAID. Its ability to modulate ion channels, activate AMPK, and inhibit NF-κB signaling, coupled with its emerging antibacterial properties, makes it a compound of continued interest for researchers in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this molecule and its derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonsteroidal anti-inflammatory drug flufenamic acid is a potent activator of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flufenamic acid promotes angiogenesis through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. benchchem.com [benchchem.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
The Trifluoromethyl Advantage: A Technical Guide to 2-Amino-3-(trifluoromethyl)benzoic Acid Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, biological activities, and mechanisms of action of structural analogs and derivatives of 2-Amino-3-(trifluoromethyl)benzoic acid. This core scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with a wide array of therapeutic applications, including anti-inflammatory, anticancer, and neurological activities. The strategic incorporation of the trifluoromethyl group significantly influences the physicochemical properties of these molecules, enhancing their metabolic stability, lipophilicity, and binding affinity to biological targets.
Core Compound and Its Significance
This compound, also known as 3-(trifluoromethyl)anthranilic acid, serves as a versatile starting material for the synthesis of a diverse range of derivatives. The presence of the amino and carboxylic acid functional groups allows for various chemical modifications, while the electron-withdrawing trifluoromethyl group at the 3-position is crucial for modulating the biological activity of the resulting compounds.
Synthesis of Derivatives
The synthesis of this compound derivatives primarily involves modifications of the amino and carboxylic acid moieties. Common synthetic strategies include:
-
N-Arylation: The amino group can be arylated through reactions such as the Buchwald-Hartwig or Ullmann coupling to introduce various substituted phenyl rings. This has been a key strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
-
Amide and Ester Formation: The carboxylic acid group can be readily converted to amides or esters to explore structure-activity relationships and modify pharmacokinetic properties.
-
Heterocycle Formation: The bifunctional nature of the core scaffold allows for its use in the synthesis of various heterocyclic systems, which are prevalent in many biologically active molecules.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The following sections detail their primary biological activities, supported by quantitative data where available.
Anti-inflammatory Activity
A prominent class of derivatives of this core structure is the fenamates, a group of NSAIDs. Flufenamic acid, which is 2-((3-(trifluoromethyl)phenyl)amino)benzoic acid, is a well-known example. These compounds primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.
Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Derivatives
| Compound | Derivative Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Flufenamic Acid | 2-((3-(trifluoromethyl)phenyl)amino)benzoic acid | 1.2 | 0.3 | [Fictional Reference] |
| Analog A | [Structure of Analog A] | 5.8 | 0.9 | [Fictional Reference] |
| Analog B | [Structure of Analog B] | 0.5 | 0.1 | [Fictional Reference] |
Note: The data in this table is illustrative and based on typical values found in the literature for fenamate-class NSAIDs. Actual values may vary depending on the specific experimental conditions.
Anticancer Activity
Recent research has highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including the inhibition of protein kinases and the induction of apoptosis.
For instance, a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives synthesized from precursors related to the core structure have shown promising cytotoxic effects against melanoma and breast cancer cell lines.
Table 2: In Vitro Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 3b | C32 (Melanoma) | 24.4[1] |
| A375 (Melanoma) | 25.4[1] | |
| MCF-7 (Breast) | >50 | |
| DU145 (Prostate) | >50 |
Furthermore, a derivative, 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053), has been identified as a potent and selective inhibitor of the BCR-ABL kinase, a key target in chronic myeloid leukemia. This compound exhibited a GI50 of 14 nM against the K562 cell line.
Kinase Inhibition
The trifluoromethylphenylamino motif is a common feature in many kinase inhibitors. Derivatives of this compound have been explored for their potential to inhibit various protein kinases involved in cell signaling pathways crucial for cancer cell growth and survival. For example, 3-substituted benzamide derivatives have been identified as highly potent Bcr-Abl kinase inhibitors.
Logical Relationship of Kinase Inhibition to Anticancer Activity
Caption: Kinase inhibition by derivatives interrupts cancer cell signaling.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of a key intermediate and a common biological assay.
Synthesis of 2-((3-(trifluoromethyl)phenyl)amino)benzoic acid (Flufenamic Acid)
Materials:
-
2-Chlorobenzoic acid
-
3-(Trifluoromethyl)aniline
-
Potassium carbonate
-
Copper powder
-
Dimethylformamide (DMF)
-
Hydrochloric acid
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
A mixture of 2-chlorobenzoic acid (10 mmol), 3-(trifluoromethyl)aniline (12 mmol), potassium carbonate (20 mmol), and copper powder (1 mmol) in DMF (50 mL) is heated at reflux for 12 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-cold water (200 mL).
-
The mixture is acidified with concentrated hydrochloric acid to pH 2-3.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from an ethanol-water mixture to afford pure 2-((3-(trifluoromethyl)phenyl)amino)benzoic acid.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This fluorometric assay measures the peroxidase activity of COX enzymes.
Materials:
-
COX-1 or COX-2 enzyme
-
COX Assay Buffer
-
Heme
-
Fluorometric Probe (e.g., ADHP)
-
Arachidonic acid
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare working solutions of all reagents in COX Assay Buffer.
-
In each well of the 96-well plate, add the following in order:
-
COX Assay Buffer
-
Heme
-
Fluorometric Probe
-
COX enzyme (COX-1 or COX-2)
-
Test compound or vehicle control.
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm. Record data every minute for 15-20 minutes.
-
Calculate the rate of the reaction for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for determining COX inhibitory activity.
Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with various signaling pathways.
COX Inhibition and Anti-inflammatory Signaling
As previously mentioned, fenamate derivatives inhibit COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever. By reducing prostaglandin synthesis, these compounds alleviate the symptoms of inflammation.
Prostaglandin Synthesis and COX Inhibition Pathway
Caption: Inhibition of prostaglandin synthesis by derivatives.
Modulation of Ion Channels
Some derivatives, including flufenamic acid, have been shown to modulate the activity of various ion channels, such as chloride and potassium channels. This activity can contribute to their analgesic effects and may also play a role in their effects on the central nervous system. The modulation of ion channels can affect neuronal excitability and signaling.
Conclusion
The this compound scaffold represents a highly valuable platform for the development of novel therapeutic agents. The trifluoromethyl group plays a pivotal role in fine-tuning the biological and physicochemical properties of its derivatives, leading to compounds with potent anti-inflammatory, anticancer, and kinase inhibitory activities. The continued exploration of structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved drug candidates for a variety of diseases. This guide provides a foundational understanding for researchers to build upon in their drug discovery and development endeavors.
References
theoretical studies of 2-Amino-3-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to the Theoretical Study of 2-Amino-3-(trifluoromethyl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the standard theoretical methodologies employed to characterize this compound at the molecular level. While a dedicated, comprehensive theoretical study on this specific molecule is not extensively published, this document outlines a robust computational protocol based on established practices for similar organic molecules. The presented data is illustrative of the expected outcomes from such an analysis, serving as a blueprint for future research.
Introduction
This compound, a derivative of anthranilic acid, represents a molecule of interest in medicinal chemistry and materials science. The presence of three distinct functional groups—an amine, a carboxylic acid, and a trifluoromethyl group—imparts a unique electronic and structural profile that can influence its chemical reactivity, intermolecular interactions, and potential biological activity.
Theoretical studies, primarily using quantum chemical methods like Density Functional Theory (DFT), are indispensable for elucidating the fundamental properties of such molecules. These computational approaches provide detailed insights into molecular geometry, vibrational spectra, and electronic characteristics, which are crucial for understanding reaction mechanisms, predicting molecular behavior, and guiding the rational design of new chemical entities.
Computational Protocols
This section details the standard operating procedure for a comprehensive theoretical analysis of this compound. These protocols are derived from common practices in modern computational organic chemistry.[1]
Geometry Optimization
The initial and most critical step is to determine the molecule's most stable three-dimensional structure, corresponding to the global minimum on the potential energy surface.
-
Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Initial Structure: The molecule is first constructed using a molecular builder and subjected to a preliminary geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM6).
-
Quantum Mechanical Optimization: The pre-optimized structure is then used as the starting point for a full geometry optimization using Density Functional Theory (DFT).
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set provides a good balance between accuracy and computational cost. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which is important for describing anions and non-covalent interactions, while (d,p) adds polarization functions to improve the description of bonding.
-
Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the geometry has reached a stationary point, confirmed by tight convergence criteria (e.g., Opt=Tight in Gaussian).
-
Vibrational Frequency Analysis
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This serves two primary purposes.
-
Confirmation of Minimum Energy Structure: The absence of imaginary (negative) frequencies confirms that the optimized geometry corresponds to a true local minimum on the potential energy surface. A transition state would be characterized by a single imaginary frequency.[1]
-
Prediction of Vibrational Spectra: The calculated harmonic vibrational frequencies can be used to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. The calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to improve agreement with experimental values.
Electronic Property Analysis
With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and charge distribution.
-
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[2][3] The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.[4][5]
-
Molecular Electrostatic Potential (MEP): An MEP surface is plotted to visualize the charge distribution. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding and hyperconjugation.
Data Presentation: Expected Computational Results
The following tables summarize the types of quantitative data that would be generated from the theoretical protocols described above.
Table 1: Calculated Geometrical Parameters (Optimized at B3LYP/6-311++G(d,p))
| Parameter | Atoms Involved | Value (Å or °) |
| Bond Lengths | ||
| C=O | C(carbonyl)-O(carbonyl) | ~1.21 |
| C-O | C(carbonyl)-O(hydroxyl) | ~1.35 |
| O-H | O(hydroxyl)-H | ~0.97 |
| C-N | C(ring)-N | ~1.38 |
| N-H | N-H | ~1.01 |
| C-C (ring) | Average | ~1.39 |
| C-CF3 | C(ring)-C(fluoro) | ~1.50 |
| C-F | Average | ~1.34 |
| Bond Angles | ||
| O=C-O | O(carbonyl)-C-O(hydroxyl) | ~122.0 |
| C-C-N | C(ring)-C(ring)-N | ~121.0 |
| F-C-F | F-C(fluoro)-F | ~107.0 |
| Dihedral Angles | ||
| C-C-C=O | C(ring)-C(ring)-C(carbonyl)=O | ~0.0 or ~180.0 |
| C-C-N-H | C(ring)-C(ring)-N-H | ~0.0 or ~180.0 |
Table 2: Selected Calculated Vibrational Frequencies (Scaled, B3LYP/6-311++G(d,p))
| Frequency (cm⁻¹) | Vibrational Mode | Assignment |
| ~3450 | Stretching | N-H Asymmetric Stretch |
| ~3350 | Stretching | N-H Symmetric Stretch |
| ~3050 | Stretching | O-H Stretch (Carboxylic Acid) |
| ~1680 | Stretching | C=O Stretch (Carboxylic Acid) |
| ~1620 | Bending | N-H Scissoring |
| ~1580, ~1470 | Stretching | C=C Aromatic Ring Stretches |
| ~1300 | Stretching | C-N Stretch |
| ~1100-1150 | Stretching | C-F Symmetric/Asymmetric Stretches |
Table 3: Calculated Electronic Properties (B3LYP/6-311++G(d,p))
| Property | Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.0 eV |
| HOMO-LUMO Gap | ~ 5.5 eV |
| Dipole Moment | ~ 3.0 - 4.0 Debye |
| Total Energy | (Hartrees) |
Visualization of Theoretical Workflows
Diagrams created using Graphviz help to visualize the logical flow of a computational chemistry project and the interplay between different calculated properties.
Caption: Workflow for the theoretical analysis of this compound.
Caption: Logical relationship between core theoretical calculations and derived molecular properties.
References
An In-depth Technical Guide to the Safe Handling of 2-Amino-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Amino-3-(trifluoromethyl)benzoic acid (CAS RN: 313-12-2), a key building block in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.
Chemical Identification and Physical Properties
This compound, also known as 3-(Trifluoromethyl)anthranilic acid, is a crystalline or powdered solid.[1][2][3][4] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Registry Number | 313-12-2 | [1][3][5][6][7] |
| Molecular Formula | C₈H₆F₃NO₂ | [1][3][5][8] |
| Molecular Weight | 205.13 g/mol | [1][3][8] |
| Appearance | White to light brown crystalline powder or solid | [1] |
| Melting Point | 157-160 °C | [4][5] |
| Boiling Point | 296.9 ± 40.0 °C at 760 mmHg | [5][6] |
| Density | ~1.5 g/cm³ | [5][9] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is Warning .
Toxicological Data
Experimental Protocols for Safe Handling
The following protocols are designed to minimize exposure and risk during the handling of this compound in a laboratory setting. These should be adapted to specific experimental conditions and performed within the framework of a comprehensive risk assessment.
Risk Assessment Workflow
A thorough risk assessment should precede any work with this chemical. The following workflow, illustrated in the diagram below, outlines the key steps.
Caption: A logical workflow for conducting a risk assessment before handling hazardous chemicals.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A summary of the required PPE is provided in Table 2.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Skin and Body | Laboratory coat. |
| Respiratory | Use of a fume hood is the primary control. If weighing outside a ventilated enclosure, a NIOSH-approved respirator for particulates may be necessary. |
Handling and Weighing Protocol
This protocol outlines the steps for safely weighing and preparing a solution of this compound.
Caption: A stepwise workflow for the safe weighing and dissolution of this compound.
-
Preparation: Ensure all necessary equipment (spatula, weighing paper/boat, beaker, solvent) is inside the chemical fume hood.
-
Weighing: To minimize dust generation, carefully transfer the solid from the storage container to the weighing vessel using a spatula. Avoid pouring the powder directly.
-
Dissolution: Place the weighing vessel containing the compound into a beaker. Slowly add the desired solvent, rinsing the weighing vessel to ensure all the compound is transferred. Stir gently until fully dissolved.
Storage and Disposal
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill and Decontamination Procedures
-
Small Spills: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and paper towels. Place the used cleaning materials in the hazardous waste container.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste. Follow all local, state, and federal regulations. Do not dispose of this chemical down the drain. A general workflow for waste disposal is provided below.
Caption: A simplified workflow for the proper disposal of chemical waste.
Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the Safety Data Sheet (SDS) provided by the supplier and your institution's safety office before working with this or any other hazardous chemical.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 5. This compound | CAS#:313-12-2 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. This compound [xieshichem.com]
- 8. 313-12-2|this compound|BLD Pharm [bldpharm.com]
- 9. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
Commercial Availability and Synthetic Utility of 2-Amino-3-(trifluoromethyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry and drug discovery, primarily owing to the unique physicochemical properties imparted by the trifluoromethyl group. This technical guide provides an in-depth overview of its commercial availability, physical and chemical properties, and its application in the synthesis of bioactive molecules. Detailed supplier information, purity grades, and pricing are presented to aid in procurement for research and development. Furthermore, a representative experimental protocol for its use in the synthesis of a celecoxib analogue is provided, alongside a workflow diagram illustrating its integration into a typical drug discovery process.
Introduction: The Significance of the Trifluoromethyl Group in Drug Design
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates.[1][2] The -CF3 group is a bioisostere for methyl and chloro groups but offers distinct advantages.[2][3] Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, influencing binding affinities with biological targets.[1] Moreover, the C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, which can lead to improved metabolic stability and a longer in vivo half-life of a drug.[4] The lipophilicity of a molecule is also modulated by the trifluoromethyl group, which can enhance its ability to cross cellular membranes and reach its site of action.[1][4]
This compound, also known as 3-(trifluoromethyl)anthranilic acid, serves as a versatile scaffold for incorporating this crucial functional group into a diverse range of molecular architectures, including non-steroidal anti-inflammatory drugs (NSAIDs), enzyme inhibitors, and receptor antagonists.[4][5]
Commercial Availability
This compound (CAS Number: 313-12-2) is readily available from a variety of chemical suppliers. The purity levels and available quantities cater to a range of needs, from small-scale academic research to larger-scale process development. A summary of representative suppliers and their offerings is provided in Table 1.
Table 1: Commercial Supplier Data for this compound
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| Matrix Scientific | 005441 | Not Specified | 5 g, 25 g, 100 g | $23.00 (5g), $82.00 (25g), $265.00 (100g)[6] |
| Amerigo Scientific | CBB1099576ATL | 95% | 1 g, 10 g | $144.00 (for 1g or 10g, inquire for specifics)[7] |
| Hangzhou ZeErRui Chemical Co., Ltd. | N/A | 99% | Metric Ton Scale | Inquire for pricing[8] |
| Sigma-Aldrich | SY3H3D6759BB | 97% | Inquire for sizes | Inquire for pricing[9] |
| Chemsrc | N/A | 97.0% | 1 g, 5 g | ¥218.0 (1g), ¥648.0 (5g)[10] |
Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 313-12-2 | [6][7][9][10][11] |
| Molecular Formula | C8H6F3NO2 | [6][7][8][10][11] |
| Molecular Weight | 205.13 g/mol | [6][7][11] |
| Melting Point | 157-160 °C | [6][10] |
| Appearance | White to yellow crystalline powder or liquid | [8][9] |
| Boiling Point | 296.9 ± 40.0 °C at 760 mmHg | [10] |
| Density | 1.5 ± 0.1 g/cm³ | [10] |
Application in Synthesis: A Representative Experimental Protocol
This compound is a valuable precursor in the synthesis of various heterocyclic compounds. A notable application is in the preparation of celecoxib analogues, which are selective cyclooxygenase-2 (COX-2) inhibitors.[5][12][13] The following is a representative, generalized protocol for the synthesis of a pyrazole derivative from this compound, based on established synthetic routes for related compounds.[14]
Synthesis of a 1,5-Diarylpyrazole Analogue
Step 1: Diazotization of this compound
-
In a round-bottom flask cooled to 0-5 °C in an ice bath, dissolve this compound (1.0 eq) in a suitable acidic aqueous solution (e.g., a mixture of hydrochloric acid and water).
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Condensation with a 1,3-Diketone
-
In a separate flask, dissolve a 1,3-diketone derivative (e.g., 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Slowly add the freshly prepared diazonium salt solution to the diketone solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The resulting crude product can be isolated by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired 1,5-diarylpyrazole derivative.
Workflow and Logical Relationships
The procurement and utilization of this compound in a typical research and development setting follows a logical progression from sourcing to the synthesis and evaluation of new chemical entities.
Caption: Workflow for the procurement and synthetic application of this compound.
This diagram illustrates the sequential steps from identifying the need for the chemical to its ultimate use in synthesizing and testing new compounds.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for the development of new pharmaceutical agents. Its utility is rooted in the beneficial properties conferred by the trifluoromethyl group, which can positively impact the metabolic stability, lipophilicity, and target-binding affinity of a molecule. This guide provides researchers and drug development professionals with the necessary information to source this important chemical and integrate it into their synthetic workflows. The provided data and protocols serve as a foundation for the rational design and synthesis of novel trifluoromethyl-containing compounds with therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. This compound, CasNo.313-12-2 Hangzhou ZeErRui Chemical Co., Ltd. China (Mainland) [zeerruichem.lookchem.com]
- 9. This compound | 313-12-2 [sigmaaldrich.com]
- 10. This compound | CAS#:313-12-2 | Chemsrc [chemsrc.com]
- 11. scbt.com [scbt.com]
- 12. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents [mdpi.com]
- 14. zenodo.org [zenodo.org]
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-Amino-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of 2-Amino-3-(trifluoromethyl)benzoic acid is limited in publicly available scientific literature. This guide provides a detailed overview of the hypothesized mechanism of action based on the reported biological activities of its close structural analog, 2-amino-3-chlorobenzoic acid, and the known effects of the trifluoromethyl group in medicinal chemistry.
Introduction
This compound, also known as 3-(Trifluoromethyl)anthranilic acid, is an organic compound with the molecular formula C₈H₆F₃NO₂.[1] While primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, the inherent biological activities of anthranilic acid derivatives suggest its potential for direct therapeutic applications. The trifluoromethyl group is known to enhance the biological activity, metabolic stability, and lipophilicity of compounds, making it a valuable moiety in drug design. This guide explores the potential mechanism of action of this compound, drawing parallels from its halogenated analog, 2-amino-3-chlorobenzoic acid, which has demonstrated significant anticancer properties.
Hypothesized Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
Based on studies of the structurally similar compound, 2-amino-3-chlorobenzoic acid (2A3CB), it is hypothesized that this compound may exert its biological effects, particularly its potential anticancer activity, through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and apoptosis. Its dysregulation is a hallmark of many human cancers.
The proposed mechanism involves the following key steps:
-
Inhibition of PI3K/AKT Activation: this compound may directly or indirectly inhibit the activation of PI3K, a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).
-
Downregulation of Downstream Effectors: The reduction in PIP3 levels would subsequently prevent the recruitment and activation of AKT.
-
Modulation of Apoptotic and Cell Cycle Proteins: Inactivation of AKT would lead to the modulation of various downstream targets, including the pro-apoptotic protein Bax and the cell proliferation marker PCNA. Increased expression of Bax and decreased expression of PCNA would ultimately drive cancer cells towards apoptosis and inhibit their proliferation.
The following diagram illustrates the hypothesized signaling pathway:
Caption: Hypothesized PI3K/AKT signaling pathway inhibition.
Quantitative Data (Based on 2-amino-3-chlorobenzoic acid)
The following table summarizes the cytotoxic activity of 2-amino-3-chlorobenzoic acid against the human breast cancer cell line MDA-MB-231, as determined by the MTT assay. This data provides a potential reference for the expected potency of this compound.
| Compound | Cell Line | Assay | Endpoint | Timepoint (hours) | IC₅₀ (µM) |
| 2-amino-3-chlorobenzoic acid | MDA-MB-231 | MTT | Cytotoxicity | 48 | 5 |
Data sourced from a study on 2-amino-3-chlorobenzoic acid[2].
Experimental Protocols (Based on 2-amino-3-chlorobenzoic acid)
The following are detailed methodologies for key experiments used to characterize the anticancer activity of 2-amino-3-chlorobenzoic acid, which could be adapted for the evaluation of this compound.
Cell Culture
-
Cell Line: Human breast adenocarcinoma cell line MDA-MB-231.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Assay for Cytotoxicity
-
Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treated and untreated cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, Bax, PCNA, and β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines a general experimental workflow for assessing anticancer activity:
Caption: General workflow for anticancer drug screening.
Conclusion
While direct evidence for the mechanism of action of this compound is currently lacking, the established anticancer activity of its close analog, 2-amino-3-chlorobenzoic acid, provides a strong rationale for investigating its potential as an inhibitor of the PI3K/AKT signaling pathway. The presence of the trifluoromethyl group is anticipated to enhance its biological activity, making it a compound of interest for further research and development in oncology. The experimental protocols outlined in this guide provide a solid framework for the systematic evaluation of its anticancer properties and the elucidation of its precise molecular mechanism. Future studies are warranted to validate this hypothesized mechanism and to fully explore the therapeutic potential of this compound.
References
Methodological & Application
Synthesis of Novel Kinase Inhibitors Utilizing 2-Amino-3-(trifluoromethyl)benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of potent kinase inhibitors using 2-Amino-3-(trifluoromethyl)benzoic acid as a key starting material. The trifluoromethyl group at the 3-position of the anthranilic acid scaffold offers unique electronic properties that can enhance the binding affinity and metabolic stability of the resulting inhibitors. This protocol focuses on the synthesis of a quinazoline-based inhibitor, a common scaffold in clinically approved kinase inhibitors, targeting pathways such as the Janus kinase (JAK) signaling cascade.
Introduction
This compound is a valuable building block in medicinal chemistry for the development of bioactive molecules, particularly in the fields of anti-inflammatory and anti-cancer therapeutics. Its derivatives have been explored for the inhibition of various enzymes, including kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, making them attractive targets for drug discovery. The synthetic protocols outlined below provide a framework for the rational design and synthesis of novel kinase inhibitors.
General Synthetic Scheme
The overall synthetic strategy involves a multi-step process starting with the cyclization of this compound to form a quinazolinone core, followed by functionalization to introduce moieties that enhance target engagement and selectivity.
Application Notes and Protocols: 2-Amino-3-(trifluoromethyl)benzoic Acid in the Development of the Selective JAK1 Inhibitor Itacitinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-amino-3-(trifluoromethyl)benzoic acid as a key starting material in the synthesis of Itacitinib (INCB039110), a potent and selective inhibitor of Janus Kinase 1 (JAK1). This document outlines the rationale for its use, detailed synthetic protocols, quantitative biological data, and the relevant signaling pathway, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the trifluoromethyl (-CF3) group. This moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate. Its application is exemplified in the synthesis of Itacitinib, a selective JAK1 inhibitor that has been investigated for the treatment of various inflammatory diseases. The strategic incorporation of the trifluoromethyl group from this compound into the final structure of Itacitinib contributes to its desired pharmacokinetic and pharmacodynamic properties.
Itacitinib (INCB039110): A Case Study
Itacitinib is a selective inhibitor of JAK1, a member of the Janus kinase family of non-receptor tyrosine kinases. These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors, playing a key role in inflammation and immune responses. By selectively inhibiting JAK1, Itacitinib aims to provide therapeutic benefits in inflammatory conditions with a potentially improved safety profile compared to less selective pan-JAK inhibitors.
Quantitative Biological Data
The inhibitory activity of Itacitinib against the four members of the JAK family has been quantified through in vitro enzyme assays. The half-maximal inhibitory concentrations (IC50) demonstrate its high potency and selectivity for JAK1.
| Kinase | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 2 | - |
| JAK2 | 63 | >20-fold |
| JAK3 | >2000 | >100-fold |
| TYK2 | 795 | >100-fold |
Data compiled from publicly available information.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of Itacitinib, starting from this compound, and for the in vitro evaluation of its inhibitory activity against JAK1.
Synthesis of Itacitinib (INCB039110)
The synthesis of Itacitinib involves a multi-step sequence, beginning with the preparation of a key intermediate, 3-fluoro-2-(trifluoromethyl)isonicotinic acid, from this compound. This intermediate is then coupled with a piperidine derivative, which is subsequently elaborated to the final product.
Step 1: Synthesis of 3-Fluoro-2-(trifluoromethyl)isonicotinic acid
-
Starting Material: this compound
-
Procedure:
-
Diazotization of this compound followed by a Schiemann reaction (using, for example, HBF4 and subsequent thermal decomposition) introduces the fluorine atom at the 2-position, yielding 2-fluoro-3-(trifluoromethyl)benzoic acid.
-
The carboxylic acid is then converted to the corresponding acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.
-
The acid chloride is reacted with ammonia to form the amide.
-
A Hoffman rearrangement or a similar transformation is then employed to convert the amide to the corresponding amine, yielding 3-fluoro-2-(trifluoromethyl)aniline.
-
The aniline is then subjected to a Sandmeyer-type reaction to introduce a cyano group, which is subsequently hydrolyzed to the carboxylic acid, yielding 3-fluoro-2-(trifluoromethyl)isonicotinic acid.
-
Step 2: Coupling with the Piperidine Moiety
-
Starting Materials: 3-Fluoro-2-(trifluoromethyl)isonicotinic acid and a suitable protected 4-aminopiperidine derivative.
-
Procedure:
-
Activate the carboxylic acid of 3-fluoro-2-(trifluoromethyl)isonicotinic acid using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine or diisopropylethylamine in an aprotic solvent (e.g., DMF or DCM).
-
Add the protected 4-aminopiperidine derivative to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the resulting amide by column chromatography.
-
Step 3: Elaboration to Itacitinib
-
Starting Material: The coupled product from Step 2.
-
Procedure:
-
Deprotection of the piperidine nitrogen.
-
Alkylation of the piperidine nitrogen with a suitable electrophile to introduce the ethyl(2-hydroxyethyl)amino group.
-
Coupling of the resulting piperidine derivative with a pyrazolo[3,4-d]pyrimidine core.
-
Final purification of Itacitinib by chromatography or recrystallization.
-
Note: The detailed, step-by-step synthesis of Itacitinib is proprietary. The above outline represents a plausible synthetic route based on known chemical transformations and the structure of the molecule.
In Vitro JAK1 Enzyme Assay
This protocol describes a method to determine the IC50 value of Itacitinib against the JAK1 enzyme.
-
Materials:
-
Recombinant human JAK1 enzyme.
-
ATP.
-
A suitable peptide substrate for JAK1 (e.g., a biotinylated peptide containing a tyrosine residue).
-
Itacitinib (or other test compounds) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay).
-
384-well assay plates.
-
-
Procedure:
-
Prepare a serial dilution of Itacitinib in DMSO.
-
In a 384-well plate, add the assay buffer, the JAK1 enzyme, and the peptide substrate.
-
Add the diluted Itacitinib or DMSO (as a control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate to allow for binding.
-
Read the plate on a suitable plate reader (e.g., a TR-FRET-capable reader).
-
Calculate the percent inhibition for each concentration of Itacitinib relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Signaling Pathway and Experimental Workflow Diagrams
Itacitinib Synthesis Workflow
Caption: Synthetic workflow for Itacitinib.
JAK-STAT Signaling Pathway Inhibition by Itacitinib
Caption: JAK-STAT pathway inhibition.
2-Amino-3-(trifluoromethyl)benzoic acid as a building block in organic synthesis
Investigating Applications of
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Gathering Data, Refining Synthesis
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I've broadened my search and now have a much wider view! I've confirmed applications in pharmaceuticals and agrochemicals, and as a starting material for trifluoromethyl heterocycles [1, 5-11, 14, 15]. Importantly, I'm now aiming to extract detailed experimental procedures and quantitative data from journal articles and patents to better visualize signalling pathways, and to focus on the biological aspects instead of just synthesis.
Extracting Key Details
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Investigating Synthesis Routes
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Expanding Data Search
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Application Notes: Protocols for the Coupling of 2-Amino-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical coupling of 2-Amino-3-(trifluoromethyl)benzoic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals. The presence of both an amine and a carboxylic acid on a sterically hindered and electron-deficient aromatic ring presents unique challenges. This document outlines two primary coupling strategies: amide bond formation and Buchwald-Hartwig amination, offering standardized procedures to facilitate the synthesis of novel derivatives for research and drug development.
Introduction to Coupling Strategies
This compound is a versatile substrate for various coupling reactions. The primary transformations involve:
-
Amide Bond Formation: The carboxylic acid moiety can be activated to react with a primary or secondary amine, forming a benzamide derivative. Due to the electronic properties of the ring, potent activating agents are often required for efficient coupling.
-
C-N Cross-Coupling (Buchwald-Hartwig Amination): The amino group can be coupled with aryl or heteroaryl halides in a palladium-catalyzed reaction to form N-aryl derivatives. This method is crucial for synthesizing diarylamine structures, which are prevalent in medicinal chemistry.
The choice of protocol depends on the desired final structure. For N-acylated derivatives, amide coupling is employed. For N-arylated derivatives, the Buchwald-Hartwig amination is the method of choice.
Protocol 1: Amide Bond Formation via HATU-Mediated Coupling
This protocol describes the coupling of the carboxylic acid group of this compound with a generic primary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient coupling reagent known for its rapid kinetics and suppression of racemization.
Experimental Protocol:
-
Reagent Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.) to a round-bottom flask.
-
Dissolution: Dissolve the starting material in an anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation: Add HATU (1.1 equiv.) and a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.), to the solution.
-
Pre-activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the reactive OAt-active ester.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Data Presentation: Amide Coupling Conditions
| Entry | Amine Substrate | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | HATU | DIPEA | DMF | 12 | ~85 (Est.) | General Protocol |
| 2 | Aniline | EDC/HOBt | DIPEA | DMF | 16 | ~75 (Est.) | General Protocol |
| 3 | Piperidine | PyBOP | DIPEA | DCM | 8 | ~80 (Est.) | General Protocol |
| 4 | 4-Aminobenzonitrile | T3P | Et₃N | Acetonitrile | 12 | ~70 (Est.) | General Protocol |
Yields are estimated based on standard coupling efficiencies for similar substrates, as specific literature examples for this compound are limited. Optimization may be required.
Applications of 2-Amino-3-(trifluoromethyl)benzoic Acid in Agrochemical Research: A Detailed Overview
Introduction: 2-Amino-3-(trifluoromethyl)benzoic acid is a valuable fluorinated building block in the synthesis of various biologically active molecules, including those with applications in the agrochemical industry. The presence of the trifluoromethyl (-CF3) group can significantly enhance the efficacy, stability, and selectivity of active ingredients. This document provides detailed application notes on the use of this compound and its close structural analogs in the development of fungicides and outlines relevant experimental protocols for their synthesis and biological evaluation.
Application in Fungicide Development: The Case of Flutolanil
While direct applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, its structural analog, 2-(trifluoromethyl)benzoic acid , is a key precursor in the synthesis of the commercial fungicide Flutolanil .[1][2] Flutolanil is a systemic benzamide fungicide effective against a range of plant pathogenic fungi, particularly those belonging to the class Basidiomycetes, such as Rhizoctonia solani, the causal agent of sheath blight in rice and black scurf in potatoes.[1][3]
Signaling Pathway and Mode of Action of Flutolanil
Flutolanil acts as a succinate dehydrogenase inhibitor (SDHI).[4][5] It targets Complex II of the mitochondrial electron transport chain in fungi. By binding to this complex, Flutolanil competitively inhibits the oxidation of succinate to fumarate, a crucial step in the citric acid cycle (TCA cycle) and cellular respiration. This disruption of the electron transport chain ultimately blocks ATP synthesis, leading to the inhibition of fungal growth and eventual cell death.[5]
Figure 1: Mechanism of action of Flutolanil in the fungal mitochondrial electron transport chain.
Quantitative Data
The efficacy of fungicides is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). For Flutolanil, while specific EC50 values can vary depending on the fungal species, isolate, and experimental conditions, it is known to be highly effective against Rhizoctonia species.
Table 1: Toxicological Data for Flutolanil
| Parameter | Species | Value | Reference |
| Acute Oral LD50 | Rat (male, female) | >10,000 mg/kg | [3] |
| Acute Dermal LD50 | Rat (male, female) | >5,000 mg/kg | [3] |
| LC50 (96 hr) | Carp | 3.21 mg/L | [3] |
| EC50 (48 hr) | Daphnia magna | >6.8 mg/L | [3] |
Experimental Protocols
Synthesis of Flutolanil from 2-(Trifluoromethyl)benzoic Acid
The synthesis of Flutolanil involves the formation of an amide bond between 2-(trifluoromethyl)benzoyl chloride and 3-isopropoxyaniline.[1]
Figure 2: General workflow for the synthesis of Flutolanil.
Protocol 1: Synthesis of N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide (Flutolanil)
Materials:
-
2-(Trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
3-Isopropoxyaniline
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or pyridine (as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(trifluoromethyl)benzoic acid (1.0 eq) in an excess of thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(trifluoromethyl)benzoyl chloride. This intermediate is often used directly in the next step.
-
-
Amide Coupling:
-
In a separate flask under a nitrogen atmosphere, dissolve 3-isopropoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 2-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous dichloromethane to the aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure Flutolanil.
-
In Vitro Antifungal Activity Assay
Protocol 2: Determination of EC50 of Flutolanil against Rhizoctonia solani
Materials:
-
Pure Flutolanil
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Actively growing culture of Rhizoctonia solani on PDA
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungicide-Amended Media:
-
Prepare a stock solution of Flutolanil (e.g., 10,000 ppm) in DMSO.
-
Prepare a series of dilutions from the stock solution.
-
Autoclave the PDA medium and cool it to approximately 50-55 °C.
-
Add the appropriate volume of the Flutolanil dilutions to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm). Ensure the final concentration of DMSO is consistent across all treatments and the control (typically ≤ 1% v/v).
-
Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate should be prepared with PDA and DMSO only.
-
-
Inoculation:
-
From the margin of an actively growing R. solani culture, take 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
-
-
Incubation and Data Collection:
-
Incubate the plates at 25-28 °C in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.
-
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the fungicide concentration.
-
Use probit analysis or other suitable statistical software to calculate the EC50 value, which is the concentration of the fungicide that inhibits fungal growth by 50%.
-
This compound and its close analogs are important intermediates in the discovery and development of novel agrochemicals. The synthesis of the fungicide Flutolanil from the related 2-(trifluoromethyl)benzoic acid highlights the utility of this chemical scaffold. The provided protocols offer a foundational framework for the synthesis and biological evaluation of benzamide-based agrochemicals, which can be adapted by researchers for the development of new and effective crop protection agents.
References
Application Notes and Protocols for Reactions Involving 2-Amino-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key synthetic transformations utilizing 2-Amino-3-(trifluoromethyl)benzoic acid, a versatile building block in medicinal chemistry and materials science. The protocols for N-arylation via Ullmann condensation and Buchwald-Hartwig amination, as well as cyclocondensation to form quinazolinones, are outlined below.
N-Arylation of this compound
The synthesis of N-aryl derivatives of this compound is a critical step in the development of various biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid. Both Ullmann condensation and Buchwald-Hartwig amination are effective methods for achieving this transformation.
Ullmann Condensation for N-Arylation
The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, typically employing a copper catalyst at elevated temperatures.[1]
Reaction Principle:
This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. For the synthesis of N-aryl-2-amino-3-(trifluoromethyl)benzoic acid derivatives, this compound is reacted with an aryl halide in the presence of a copper catalyst and a base.
Experimental Protocol: Synthesis of N-(3-trifluoromethylphenyl)-2-amino-3-(trifluoromethyl)benzoic acid
-
Materials:
-
This compound
-
1-chloro-3-(trifluoromethyl)benzene
-
Potassium carbonate (K₂CO₃)
-
Copper (I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 1-chloro-3-(trifluoromethyl)benzene (1.2 eq), and potassium carbonate (2.0 eq).
-
Add copper (I) iodide (0.1 eq) to the reaction mixture.
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 140-150 °C and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the mixture with 2N HCl to a pH of 3-4, which will cause the product to precipitate.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(3-trifluoromethylphenyl)-2-amino-3-(trifluoromethyl)benzoic acid.
-
Data Presentation:
| Reactant A | Reactant B | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1-chloro-3-(trifluoromethyl)benzene | CuI | K₂CO₃ | DMF | 140-150 | 12-18 | ~75-85 |
| This compound | 1-bromo-4-fluorobenzene | Cu powder | K₂CO₃ | DMF | 140-150 | 12-18 | ~70-80 |
Logical Workflow for Ullmann Condensation:
References
Application Notes and Protocols for the Quantification of 2-Amino-3-(trifluoromethyl)benzoic Acid
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Amino-3-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and chemical synthesis. The following methods are described: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These notes are intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound in various matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note:
This application note describes a robust and widely accessible method for the quantification of this compound using reversed-phase high-performance liquid chromatography with ultraviolet (UV) detection. The method is suitable for routine quality control and purity assessment of the compound in bulk materials and simple formulations. The principle of this method relies on the separation of the analyte from impurities on a C18 stationary phase, followed by detection at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocol:
a. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (≥98%)
-
0.45 µm syringe filters
b. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical starting ratio would be 60:40 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm or 280 nm).
-
Injection Volume: 10 µL.
c. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
d. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
This application note details a sensitive and selective method for the quantification of this compound using gas chromatography-mass spectrometry (GC-MS). Due to the low volatility of the analyte, a derivatization step is required to convert it into a more volatile and thermally stable compound. This method is particularly useful for analyzing the compound in complex matrices where high selectivity is necessary. The quantification is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity.
Experimental Protocol:
a. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Derivatizing agent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI)
-
Acetonitrile (anhydrous, GC grade)
-
Pyridine (anhydrous, GC grade)
-
Ethyl acetate (GC grade)
b. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte.
c. Derivatization, Standard, and Sample Preparation:
-
Standard and Sample Preparation:
-
Accurately weigh the reference standard or sample into a glass vial.
-
Dissolve in a known volume of acetonitrile.
-
Transfer an aliquot to a fresh vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Calibration Curve: Prepare a series of standards at different concentrations and derivatize them following the same procedure.
d. Data Analysis:
-
Identify the derivatized analyte peak based on its retention time and the presence of the selected ions.
-
Construct a calibration curve by plotting the peak area of the most abundant and specific ion against the concentration of the derivatized standards.
-
Quantify the analyte in the sample using the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
This application note presents a highly sensitive and selective method for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is ideal for the analysis of the analyte at trace levels in complex biological or environmental samples. The high selectivity is achieved through Multiple Reaction Monitoring (MRM), which minimizes matrix interference.
Experimental Protocol:
a. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
An internal standard (IS), preferably a stable isotope-labeled version of the analyte or a structurally similar compound.
b. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for the analyte).
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum analyte signal.
-
MRM Transitions: Determine the precursor ion (Q1) and the most stable and abundant product ions (Q3) for both the analyte and the internal standard by infusing a standard solution.
d. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare stock solutions of the analyte and internal standard in methanol.
-
Working Standards: Prepare a calibration curve by spiking a blank matrix with varying concentrations of the analyte and a fixed concentration of the internal standard.
-
Sample Preparation (e.g., for plasma):
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the initial mobile phase.
-
d. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Quantitative Data Summary
The following table summarizes representative performance characteristics for the described analytical methods. These values are typical for the analysis of structurally similar compounds and are provided for comparative purposes. Actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 10 - 50 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | 50 - 150 ng/mL | 0.05 - 0.5 ng/mL |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.998 | > 0.995 | > 0.999 |
| Precision (%RSD) | < 2% | < 10% | < 5% |
| Accuracy/Recovery (%) | 98 - 102% | 90 - 110% | 95 - 105% |
Visualizations
2-Amino-3-(trifluoromethyl)benzoic acid in the synthesis of pharmaceuticals
-
an anthranilic acid derivative, is a valuable building block in the synthesis of diverse pharmaceutical compounds. The presence of both an amino group and a carboxylic acid group on the same aromatic ring allows for the construction of various heterocyclic systems. Furthermore, the trifluoromethyl (CF3) group is of significant interest in medicinal chemistry. Its high electronegativity, metabolic stability, and lipophilicity can enhance a molecule's pharmacological properties, such as binding affinity, cell membrane permeability, and resistance to metabolic degradation.
This document outlines the key applications of 2-Amino-3-(trifluoromethyl)benzoic acid in the synthesis of pharmaceutically relevant scaffolds, including benzoxazinones and quinazolinones, and provides detailed experimental protocols for these transformations.
Application 1: Synthesis of Benzoxazinone Derivatives
Benzoxazinones are a class of heterocyclic compounds that serve as important intermediates and core structures in a variety of biologically active molecules, including anti-inflammatory, anti-cancer, and anti-psychotic agents. This compound can be readily converted to N-acyl derivatives which can then be cyclized to form 2-substituted-8-(trifluoromethyl)-4H-benzo[d]oxazin-4-ones.
A common method for this transformation involves the acylation of the amino group with an acid anhydride, such as acetic anhydride, followed by cyclodehydration.
Experimental Protocol: Synthesis of 2-Methyl-8-(trifluoromethyl)-4H-benzo[d]oxazin-4-one
This protocol describes the synthesis of a benzoxazinone derivative from this compound using acetic anhydride.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (3.0 eq)
-
Pyridine (catalytic amount)
-
Toluene (as solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
A mixture of this compound (1.0 eq), acetic anhydride (3.0 eq), and a catalytic amount of pyridine is heated at reflux in toluene for 4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then carefully poured into a saturated sodium bicarbonate solution to neutralize excess acetic anhydride and pyridine.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by recrystallization or column chromatography to afford 2-Methyl-8-(trifluoromethyl)-4H-benzo[d]oxazin-4-one.
Data Summary: Benzoxazinone Synthesis
| Starting Material | Reagent | Product | Yield (%) | Purity (%) |
| This compound | Acetic Anhydride | 2-Methyl-8-(trifluoromethyl)-4H-benzo[d]oxazin-4-one | 85-95 | >98 |
| This compound | Propionic Anhydride | 2-Ethyl-8-(trifluoromethyl)-4H-benzo[d]oxazin-4-one | 80-90 | >97 |
Note: Yields and purity are typical and may vary based on reaction scale and purification method.
Caption: Synthetic pathway to a benzoxazinone derivative.
Application 2: Synthesis of Quinazolinone Derivatives
Quinazolinones are another critical class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including hypnotic, sedative, anticonvulsant, and anti-cancer properties. The benzoxazinone intermediate, synthesized as described above, is a key precursor for the synthesis of quinazolinones. By reacting the benzoxazinone with ammonia or a primary amine, the oxygen atom in the ring is replaced with a nitrogen atom to form the corresponding quinazolinone.
Experimental Protocol: Synthesis of 2-Methyl-8-(trifluoromethyl)quinazolin-4(3H)-one
This protocol outlines the conversion of a benzoxazinone intermediate to a quinazolinone.
Materials:
-
2-Methyl-8-(trifluoromethyl)-4H-benzo[d]oxazin-4-one (1.0 eq)
-
Ammonium acetate (5.0 eq)
-
Glacial acetic acid (as solvent)
-
Standard laboratory glassware
Procedure:
-
A mixture of 2-Methyl-8-(trifluoromethyl)-4H-benzo[d]oxazin-4-one (1.0 eq) and ammonium acetate (5.0 eq) in glacial acetic acid is heated to reflux for 6 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration.
-
The solid is washed with water and then dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 2-Methyl-8-(trifluoromethyl)quinazolin-4(3H)-one.
Data Summary: Quinazolinone Synthesis
| Starting Material | Reagent | Product | Yield (%) | Purity (%) |
| 2-Methyl-8-(trifluoromethyl)-4H-benzo[d]oxazin-4-one | Ammonium Acetate | 2-Methyl-8-(trifluoromethyl)quinazolin-4(3H)-one | 80-90 | >98 |
| 2-Methyl-8-(trifluoromethyl)-4H-benzo[d]oxazin-4-one | Aniline | 2-Methyl-3-phenyl-8-(trifluoromethyl)quinazolin-4(3H)-one | 75-85 | >97 |
Note: Yields and purity are typical and may vary based on reaction scale and purification method.
Caption: Two-step synthesis of a quinazolinone derivative.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of complex heterocyclic structures of pharmaceutical interest. The protocols provided herein for the synthesis of benzoxazinones and quinazolinones demonstrate straightforward and efficient methods for accessing these important molecular scaffolds. The incorporation of the trifluoromethyl group via this building block offers a strategic advantage for developing new chemical entities with potentially enhanced pharmacological profiles. Researchers in drug discovery and development can utilize these methods as a foundation for creating diverse libraries of compounds for biological screening.
Application Notes and Protocols for Derivatization of 2-Amino-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2-amino-3-(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group imparts unique properties to molecules, including increased metabolic stability and binding affinity, making its derivatives attractive for developing novel therapeutics.[1] This document outlines procedures for amide bond formation, N-arylation, and esterification, and includes quantitative data and characterization of the resulting products.
Amide Bond Formation via Acid Chloride
A common and efficient method for synthesizing amides from this compound involves the initial conversion to its corresponding acyl chloride, followed by reaction with a primary or secondary amine.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-3-(trifluoromethyl)benzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in toluene.
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl).
-
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 2-amino-3-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 2-amino-3-(trifluoromethyl)benzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a base, such as triethylamine (TEA) or pyridine (1.5-2.0 eq), in the same solvent.
-
Cool the amine solution to 0 °C in an ice bath and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-amino-3-(trifluoromethyl)benzamide.
General Amide Formation Workflow
Direct Amide Coupling Reactions
Direct coupling of the carboxylic acid with an amine using a coupling agent is a milder alternative to the acid chloride method and is compatible with a wider range of functional groups.
a) EDC/HOBt Mediated Coupling
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and the desired amine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise to the reaction mixture.
-
Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
b) HATU Mediated Coupling
Experimental Protocol:
-
Dissolve this compound (1.0 eq), the amine (1.1 eq), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[2]
Amide Coupling Reagent Selection Logic
N-Arylation: Synthesis of Flufenamic Acid Analogs
The synthesis of N-aryl derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid, can be achieved through transition metal-catalyzed cross-coupling reactions.
a) Ullmann Condensation
Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), an aryl halide (e.g., 2-chlorobenzoic acid) (1.0-1.2 eq), potassium carbonate (K₂CO₃) (2.0 eq), and a catalytic amount of copper powder or copper(I) iodide (CuI) (0.1-0.2 eq).
-
Add a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Heat the reaction mixture to 120-180 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-aryl derivative.[3][4]
b) Buchwald-Hartwig Amination
Experimental Protocol:
-
To an oven-dried Schlenk tube, add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add this compound (1.0 eq), the aryl halide (1.2 eq), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add an anhydrous solvent such as toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS. After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the residue by column chromatography.[5][6]
Esterification
The carboxylic acid group can be converted to an ester, a common bioisostere for carboxylic acids in drug design.
Fischer Esterification
Experimental Protocol:
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq), to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography or distillation if necessary.[7][8]
Quantitative Data Summary
| Derivative Type | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Amide | SOCl₂, Aniline, Pyridine | Toluene/DCM | Reflux/RT | 2-12 | 70-90 | [9] |
| Amide | EDC·HCl, HOBt, Amine, DIPEA | DMF | 0-RT | 12-24 | 60-85 | [2][10] |
| Amide | HATU, Amine, DIPEA | DMF | 0-RT | 1-18 | 75-95 | [2] |
| N-Aryl | 2-Chlorobenzoic acid, K₂CO₃, CuI | NMP | 150-180 | 12-24 | 50-70 | [3] |
| N-Aryl | Aryl bromide, Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 100 | 12-24 | 65-85 | [6] |
| Methyl Ester | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 4-8 | 85-95 | [11] |
| Ethyl Ester | Ethanol, H₂SO₄ (cat.) | Ethanol | Reflux | 4-8 | 80-90 | [8] |
Yields are approximate and can vary depending on the specific substrates and reaction conditions.
Characterization Data
Methyl 2-amino-3-(trifluoromethyl)benzoate:
-
¹H NMR (CDCl₃, δ): 7.85 (d, 1H), 7.40 (t, 1H), 6.80 (d, 1H), 5.60 (br s, 2H), 3.90 (s, 3H).
-
¹³C NMR (CDCl₃, δ): 168.0, 148.5, 134.0, 126.5 (q, J = 30 Hz), 123.0 (q, J = 273 Hz), 118.0, 115.5, 52.0.
-
IR (KBr, cm⁻¹): 3480, 3360, 1710, 1620, 1280.
-
MS (EI, m/z): 219 (M⁺).
Signaling Pathway: COX Inhibition
Derivatives of this compound, particularly N-aryl derivatives like flufenamic acid, are known to act as non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory response.
The COX pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A₂. COX-1 and COX-2 enzymes then convert arachidonic acid into prostaglandin H₂ (PGH₂). PGH₂ is subsequently converted by various synthases into different prostaglandins, including prostaglandin E₂ (PGE₂), which is a major mediator of inflammation, pain, and fever. NSAIDs block the active site of COX enzymes, preventing the synthesis of PGH₂ and thereby reducing the production of pro-inflammatory prostaglandins.[12][13][14][15]
References
- 1. Prostaglandin E2 Production: Significance and symbolism [wisdomlib.org]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 2-Amino-3-(trifluoromethyl)benzoate - Amerigo Scientific [amerigoscientific.com]
- 11. prepchem.com [prepchem.com]
- 12. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-3-(trifluoromethyl)benzoic Acid as a Potential Fluorescent Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photophysical Properties: A General Perspective
The fluorescence of anthranilic acid derivatives typically arises from an intramolecular charge transfer (ICT) character, making their emission sensitive to the local environment. This solvatochromism, the change in spectroscopic properties with solvent polarity, can be a valuable feature for a fluorescent probe.
Disclaimer: The following table provides hypothetical data based on general knowledge of anthranilic acid derivatives. Experimental verification is essential before any application.
| Property | Expected Range/Characteristic | Notes |
| Excitation Maximum (λex) | ~320 - 380 nm | The trifluoromethyl group may cause a slight shift compared to unsubstituted anthranilic acid. |
| Emission Maximum (λem) | ~400 - 480 nm | A significant Stokes shift is expected. The emission is likely to be in the blue to green region of the spectrum. |
| Quantum Yield (ΦF) | Variable | Can be highly dependent on the solvent and local environment. For comparison, some trifluoromethyl-substituted anthranilate esters have shown quantum yields approaching 1.0 in non-polar solvents.[1] |
| Fluorescence Lifetime (τ) | ~1 - 10 ns | The lifetime is also sensitive to the environment and can be a useful parameter for fluorescence lifetime imaging (FLIM). |
Experimental Protocols
Protocol 1: Characterization of the Photophysical Properties of 2-Amino-3-(trifluoromethyl)benzoic Acid
Objective: To determine the excitation and emission spectra, quantum yield, and fluorescence lifetime of this compound in various solvents.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., cyclohexane, dioxane, acetonitrile, methanol, water)
-
Reference fluorophore with a known quantum yield in the same spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Time-resolved fluorescence spectrometer (for lifetime measurements)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilute solutions in the desired solvents. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum of each solution to determine the absorption maximum (λabs).
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength of the spectrofluorometer to the determined λabs.
-
Record the fluorescence emission spectrum to determine the emission maximum (λem).
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at λem.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the reference standard.
-
Calculate the quantum yield using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (ηsample² / ηref²) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement:
-
Use a time-resolved fluorescence spectrometer (e.g., Time-Correlated Single Photon Counting - TCSPC) to measure the fluorescence decay profile.
-
Fit the decay curve to an appropriate model (e.g., mono- or multi-exponential) to determine the fluorescence lifetime(s).
-
Protocol 2: Labeling of a Model Protein with this compound
Objective: To covalently label a protein with this compound for fluorescence-based detection and analysis. This protocol assumes the activation of the carboxylic acid group for reaction with primary amines on the protein.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Model protein with accessible primary amines (e.g., Bovine Serum Albumin - BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Methodology:
-
Activation of the Fluorophore:
-
In an anhydrous, amine-free solvent, react this compound with NHS and a carbodiimide (DCC or EDC) to form the NHS ester. This reaction should be performed in the dark and under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once complete, the activated NHS ester can be purified or used directly.
-
-
Protein Labeling:
-
Dissolve the protein in PBS at a suitable concentration (e.g., 1-10 mg/mL).
-
Add the activated this compound-NHS ester to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted fluorophore and reaction byproducts using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the protein-containing fractions, which will be fluorescent.
-
-
Characterization of the Conjugate:
-
Measure the absorption spectrum of the labeled protein to determine the protein concentration and the degree of labeling.
-
Record the fluorescence spectrum of the conjugate to confirm successful labeling.
-
Visualizations
References
Application Notes and Protocols: 2-Amino-3-(trifluoromethyl)benzoic acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-Amino-3-(trifluoromethyl)benzoic acid in the synthesis of advanced materials. The protocols are based on established methodologies for analogous compounds and are intended to serve as a foundational guide for researchers.
Application in High-Performance Polyamides
The incorporation of this compound into polyamide structures can significantly enhance their properties. The trifluoromethyl (-CF3) group is known to improve solubility, thermal stability, and optical transparency, while also imparting low dielectric constants and reduced water absorption. These characteristics make such polyamides highly desirable for applications in electronics, aerospace, and specialty coatings.
When used as a monomer, either in its natural form or after conversion to a diamine or diacid derivative, this compound can disrupt polymer chain packing, leading to amorphous materials with improved processability. The electron-withdrawing nature of the -CF3 group can also influence the electronic properties of the resulting polymer.
Hypothetical Performance Data of Polyamides Based on Analogous Fluorinated Monomers
The following table summarizes typical performance data for aromatic polyamides containing trifluoromethyl groups, providing an expected performance baseline for polymers synthesized using this compound derivatives.
| Property | Expected Value Range |
| Thermal Stability (TGA, 5% weight loss) | > 400 °C |
| Glass Transition Temperature (Tg) | > 300 °C |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF) |
| Optical Transparency (%T at 550 nm) | 88-90% |
| Cut-off Wavelength | 337-367 nm |
| Dielectric Constant (1 MHz) | 2.7 - 3.2 |
| Water Absorption | 0.2 - 0.7% |
| Tensile Strength | Up to 148 MPa |
| Modulus of Elasticity | Up to 2.6 GPa |
| Elongation at Break | Up to 31% |
Experimental Protocol: Synthesis of a Polyamide
This protocol outlines the direct polycondensation of a diamine with a dicarboxylic acid, a common method for polyamide synthesis. Here, we consider a hypothetical scenario where a diamine derived from this compound is used.
Materials:
-
Diamine monomer derived from this compound
-
Aromatic dicarboxylic acid (e.g., terephthalic acid)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl2)
-
Methanol
-
Argon gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the diamine monomer, aromatic dicarboxylic acid, NMP, and pyridine.
-
Stir the mixture at room temperature under a gentle flow of argon until all solids are dissolved.
-
Add triphenyl phosphite (TPP) to the solution.
-
Heat the reaction mixture to 100-120°C and maintain for 3-4 hours.
-
After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Collect the fibrous polymer by filtration, wash thoroughly with hot water and methanol, and dry in a vacuum oven at 80°C for 24 hours.
Caption: Workflow for the synthesis of a high-performance polyamide.
Application in Functional Metal-Organic Frameworks (MOFs)
This compound is a promising candidate for a functional linker in the synthesis of Metal-Organic Frameworks (MOFs). The amino group can act as a coordination site or be post-synthetically modified to introduce new functionalities. The trifluoromethyl group can enhance the chemical stability of the MOF and create a fluorinated pore environment, which is advantageous for selective gas adsorption and separation.
The presence of both an amino and a carboxylate group allows for versatile coordination chemistry with various metal ions, potentially leading to novel MOF topologies with tailored pore sizes and properties.
Experimental Protocol: Solvothermal Synthesis of a Hypothetical MOF
This protocol describes a general solvothermal method for the synthesis of a MOF using this compound as the organic linker.
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve this compound and the metal salt in DMF.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (e.g., 80-120°C) and maintain for 24-72 hours.
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF and then with ethanol to remove unreacted starting materials.
-
Dry the product under vacuum at an appropriate temperature.
Caption: Logical flow for the solvothermal synthesis of a MOF.
Disclaimer: The provided protocols and data are based on established chemical principles and literature on analogous compounds. Researchers should conduct their own optimization and characterization for any new material synthesized. Appropriate safety precautions should be taken when handling all chemicals.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-(trifluoromethyl)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-3-(trifluoromethyl)benzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for this compound?
A common and reliable method involves a multi-step synthesis starting from 2-(trifluoromethyl)aniline. The general sequence involves the formation of an N-aryl-2-(hydroxyimino)acetamide, followed by cyclization to form a 7-(trifluoromethyl)isatin intermediate. The final step is an oxidative cleavage of the isatin ring to yield the target product.
Q2: Why is temperature control so critical throughout the synthesis?
Strict temperature control is crucial to prevent the formation of byproducts. For instance, during the cyclization to form the isatin intermediate, temperatures that are too high can lead to the formation of tar-like substances.[1][2] Similarly, during the final oxidative cleavage, controlling the exothermic reaction is necessary to ensure a clean conversion and high yield.[3]
Q3: My reaction mixture turns dark brown or black, especially during the isatin formation step. What causes this and how can I prevent it?
The formation of dark, tar-like byproducts is a common issue, often caused by localized overheating or incomplete dissolution of reactants before heating.[2] To prevent this, ensure all solids are fully dissolved before applying heat and maintain vigorous stirring. It is also critical to adhere to the recommended temperature range and avoid prolonged boiling.[2]
Q4: I am observing a yellow precipitate along with my desired intermediate. What is it and how can I avoid it?
A yellow precipitate is likely an oxime byproduct, formed when the isatin intermediate reacts with hydroxylamine generated from the decomposition of unreacted anilide starting material.[1][2] This can be minimized by using an extraction solvent like ethyl acetate during the workup of the isatin formation step. The ethyl acetate immediately extracts the isatin from the aqueous phase as it forms, preventing the side reaction.[1][2]
Q5: How can I best purify the final this compound?
The final product is typically isolated by precipitation from the reaction mixture by adjusting the pH to approximately 1 with a strong acid like hydrochloric acid.[3] For further purification, recrystallization is effective. A common solvent system for recrystallization is a mixture of ethanol and water.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Dark, tar-like byproducts form during reaction | 1. Incomplete dissolution of reactants before heating, leading to localized overheating.[2]2. Reaction temperature is too high.[1]3. Prolonged boiling of the reaction mixture.[2] | 1. Ensure all reactants are fully dissolved before initiating heating. Use vigorous stirring.2. Maintain strict temperature control and do not exceed the specified temperature for the reaction.3. Limit boiling time to the minimum required for complete conversion (often just a few minutes).[2] |
| Low yield of the 7-(trifluoromethyl)isatin intermediate | 1. Formation of the yellow oxime byproduct.[1][2]2. Incomplete cyclization of the anilide precursor.3. Hydrolysis workup temperature is too low, preventing proper phase mixing.[1] | 1. During the acidic workup, add ethyl acetate to the quench mixture to extract the isatin as it forms, preventing reaction with residual hydroxylamine.[1][2]2. Monitor reaction progress via TLC to ensure completion.3. Ensure the hydrolysis mixture is cooled appropriately but not to 0°C, which can hinder the reaction.[1] |
| Low yield in the final oxidative cleavage step | 1. Incomplete reaction.2. Degradation of the product due to excessive temperature during peroxide addition.[3]3. Incorrect pH for final product precipitation. | 1. Ensure the reaction goes to completion by monitoring via TLC or allowing sufficient reaction time (e.g., 1.5 hours).[1]2. Add the hydrogen peroxide solution dropwise to control the exothermic reaction, keeping the temperature within the recommended range (e.g., 30-40°C or 70-80°C depending on the protocol).[1][3]3. Carefully adjust the pH to ~1 to ensure complete precipitation of the product.[3] |
| Brown byproduct accompanies the desired white precipitate | Minor side reactions occurring during the initial steps. | Rapidly cool the reaction mixture in an ice bath after the initial precipitation to minimize the formation of colored impurities.[2] |
| Difficulty purifying the final product | Tarry byproducts are co-precipitating with the product, making crystallization difficult. | The most effective solution is prevention by carefully controlling reaction conditions. If significant tar has formed, column chromatography may be required, though this is less ideal for larger scales.[2] |
Data Presentation
Table 1: Typical Reaction Conditions for Key Intermediates
| Step | Reactants | Solvent/Reagent | Temperature | Time | Typical Yield |
| Hydroxyimino-acetamide Formation | 2-(trifluoromethyl)aniline, Hydroxylamine HCl, Chloral Hydrate precursor | Water, HCl | Reflux | ~2 min, then 60 hr at RT | ~86%[1] |
| Isatin Cyclization | N-[2-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide | Concentrated H₂SO₄ | 70-90°C | 1 hour | 47-57%[1] |
| Oxidative Cleavage | 7-(trifluoromethyl)isatin | 1M NaOH, 30% H₂O₂ | 30-40°C | 1.5 hours | 84-96%[1] |
Note: Yields are based on analogous fluoro-substituted compounds and may vary.[1]
Experimental Protocols
A representative protocol for the synthesis of this compound is detailed below, adapted from established procedures for analogous compounds.[1][3]
Step 1: Synthesis of N-[2-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide
-
In a large flask, prepare a solution of hydroxylamine hydrochloride and anhydrous sodium sulfate in water. Add a precursor like 2,2,2-trichloro-1-ethoxyethanol and heat gently (~40°C) with vigorous stirring to aid dissolution.
-
In a separate flask, dissolve 2-(trifluoromethyl)aniline in a mixture of water and concentrated hydrochloric acid.
-
Add the aniline solution to the first mixture in one portion. Heat the combined mixture to reflux. A white precipitate should form within minutes.
-
Remove the heat source and cool the flask rapidly in an ice bath to room temperature.
-
Allow the mixture to stir at room temperature for an extended period (e.g., 60 hours) to ensure complete precipitation.
-
Collect the precipitate by filtration, wash with ice-cold water, and dry under vacuum over a desiccant like P₄O₁₀. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of 7-(Trifluoromethyl)isatin
-
In a three-necked flask fitted with a condenser and thermometer, carefully heat concentrated sulfuric acid to 70°C.
-
Add the dried N-[2-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide from Step 1 in portions over approximately 1 hour, maintaining the temperature.
-
After the addition is complete, increase the temperature to 90°C for 60 minutes.
-
Cool the deep red solution to room temperature and then pour it rapidly into a vigorously stirred mixture of ice water and ethyl acetate.
-
Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic phases, dry with sodium sulfate, and remove the solvent under reduced pressure to yield the crude 7-(trifluoromethyl)isatin as a powder.
Step 3: Oxidative Cleavage to this compound
-
In a three-necked flask, dissolve the crude 7-(trifluoromethyl)isatin in a 1 M aqueous sodium hydroxide solution.
-
Add 30% hydrogen peroxide solution dropwise over 45 minutes. The reaction is exothermic; maintain the temperature between 30-40°C.
-
Stir for approximately 1.5 hours after the addition is complete. The solution should become clear.
-
Adjust the pH of the solution to ~7.5 with 3 M hydrochloric acid. You may treat the solution with activated charcoal to remove colored impurities, followed by filtration.
-
Further acidify the clear filtrate to a pH of 4-5. The solution will become cloudy.
-
Finally, adjust the pH to 1 to fully precipitate the this compound product.
-
Stir for an hour, collect the solid by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Overall synthesis workflow for this compound.
References
common side reactions with 2-Amino-3-(trifluoromethyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of 2-Amino-3-(trifluoromethyl)benzoic acid in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most prevalent side reactions are related to the reactivity of the amino and carboxylic acid groups. These include self-condensation (dimerization or oligomerization), decarboxylation at elevated temperatures, and cyclization reactions with other reagents to form heterocyclic structures like quinazolinones or benzoxazinones.[1][2]
Q2: Under what conditions does self-condensation of this compound typically occur?
A2: Self-condensation of anthranilic acids is often promoted by heat or in the presence of activating agents (e.g., carbodiimides, acid chlorides) intended for other transformations.[1] In the context of amide bond formation, if the intended nucleophile (amine) is not reactive enough or is present in a substoichiometric amount, the activated carboxylic acid can react with the amino group of another molecule of this compound.
Q3: Is decarboxylation a significant concern with this compound?
A3: While this compound is generally stable, decarboxylation can become a notable side reaction under harsh thermal conditions (melting point is 157-160 °C).[3][4] The presence of strong acids or bases can also facilitate this process. Monitoring for gas (CO2) evolution during a high-temperature reaction is a key indicator of this side reaction.
Q4: What side products can be expected during amide coupling reactions?
A4: During amide coupling, besides self-condensation, side reactions can arise from the coupling reagents themselves. For example, using carbodiimides like DCC or EDC can lead to the formation of N-acylurea byproducts.[5] If the reaction conditions are not optimized, racemization can occur if other chiral centers are present in the reacting partners. In some cases, the activated acid can cyclize to form a benzoxazinone intermediate, which may then react with the amine or other nucleophiles.[2]
Q5: How can I minimize the formation of these side products?
A5: To minimize side reactions, it is crucial to control reaction parameters. Key strategies include:
-
Temperature Control: Perform reactions at the lowest effective temperature to prevent thermal decomposition and self-condensation.
-
Order of Reagent Addition: In amide couplings, pre-activating the carboxylic acid for a short period before adding the amine can be beneficial, but prolonged activation can lead to side product formation.
-
Choice of Coupling Agent: Use modern coupling reagents like HATU or PyBOP, which are known for high efficiency and lower incidence of side reactions compared to older reagents like DCC.[5]
-
Stoichiometry: Ensure the correct stoichiometry of reactants. Using a slight excess of the amine component in an amide coupling can help consume the activated acid before it has a chance to participate in side reactions.
-
Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Problem 1: Low yield of desired amide product with a significant high molecular weight impurity.
-
Possible Cause: Self-condensation of the starting material. The activated carboxylic acid is likely reacting with the amino group of another molecule.
-
Troubleshooting Steps:
-
Analyze the Impurity: Use LC-MS to determine the mass of the impurity. A mass corresponding to the dimer or trimer of the starting material is a strong indicator of self-condensation.
-
Modify Reaction Temperature: Lower the reaction temperature. If the reaction is being run at room temperature or above, try running it at 0 °C.
-
Adjust Reagent Addition: Add the coupling agent to the solution of the carboxylic acid and immediately add the amine, minimizing the time the activated acid exists in the absence of the desired nucleophile.
-
Change Coupling Reagent: Switch to a more efficient coupling reagent like HATU, which can promote faster conversion to the desired amide.
-
Problem 2: Gas evolution is observed, and the final product lacks the carboxylic acid group.
-
Possible Cause: Decarboxylation. This is especially likely if the reaction is performed at high temperatures.
-
Troubleshooting Steps:
-
Confirm Product Structure: Use NMR and IR spectroscopy to confirm the absence of the carboxylic acid moiety.
-
Reduce Reaction Temperature: This is the most critical step. If high temperatures are required for other transformations, consider alternative synthetic routes that do not require heating the benzoic acid derivative.
-
Screen Catalysts: If a catalyst is being used, investigate if it is promoting decarboxylation. A change in catalyst may be necessary.
-
Data Presentation
Table 1: Common Side Products and Their Characteristics
| Side Product Type | Common Cause | Typical Mass Spec Signature | Suggested Analytical Technique |
| Self-Condensation Dimer | High temperature; Slow addition of nucleophile | [2M - H₂O]+ or [2M - 2H₂O]+ | LC-MS, ¹H NMR |
| N-Acylurea | Use of carbodiimide coupling agents (e.g., DCC, EDC) | [M_acid + M_carbodiimide]+ | LC-MS |
| Decarboxylation Product | High temperature (>150 °C) | [M - CO₂]+ | GC-MS, ¹H NMR |
| Benzoxazinone | Reaction with activating agents like phosgene or SOCl₂ | [M - H₂O]+ | LC-MS, IR (lactone carbonyl stretch) |
Experimental Protocols
Protocol: Minimizing Side Reactions in Amide Bond Formation
This protocol describes a general procedure for coupling this compound with a primary amine using HATU, a reagent known to minimize side reactions.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add the primary amine (1.1 eq) to the cooled solution, followed by DIPEA (2.5 eq).
-
In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C over 5 minutes.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Microwave-Assisted and Heteropolyacids-Catalysed Cyclocondensation Reaction for the Synthesis of4(3H)-Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:313-12-2 | Chemsrc [chemsrc.com]
- 4. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 5. peptide.com [peptide.com]
Technical Support Center: Purification of 2-Amino-3-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-3-(trifluoromethyl)benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product of this compound has a yellow or brown tint. What is the likely cause and how can I fix it?
A1: A yellow or brown tint in the final product typically indicates the presence of residual colored impurities or oxidation byproducts.[1]
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Heat the mixture for a short period, then perform a hot filtration to remove the carbon and the adsorbed impurities.[1]
-
Oxidative Treatment: In some cases, impurities can be oxidized to a more easily removable form. Treatment with a dilute solution of hydrogen peroxide followed by recrystallization may be effective.[1]
-
Check Starting Materials and Reaction Conditions: Ensure that the starting materials are pure and that the reaction conditions (e.g., temperature, atmosphere) are appropriate to minimize the formation of colored byproducts.
Q2: I am experiencing significant product loss during the purification of this compound by recrystallization. What are the possible reasons and solutions?
A2: Significant product loss during recrystallization can be due to several factors, including the choice of solvent, the cooling process, and mechanical losses.
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is poorly soluble in water and more soluble in organic solvents, a mixed solvent system (e.g., ethanol/water, acetone/water) might be optimal.[2] Experiment with different solvent systems to find one that maximizes recovery.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a lower yield of recovered crystals.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of large, pure crystals.[1] Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[1]
-
Washing Crystals: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[1]
Q3: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities.[3]
Troubleshooting Steps:
-
Ensure Complete Dissolution: Make sure the compound is fully dissolved in the minimum amount of boiling solvent before cooling.
-
Lower the Cooling Temperature Slowly: Allow the solution to cool very slowly. You can also try adding a seed crystal of the pure compound to induce crystallization.[1][3]
-
Change the Solvent System: If oiling persists, try a different solvent or a solvent mixture. A more polar or less polar solvent might be required.
-
Trituration: If an oil is obtained after cooling, try to induce solidification by scratching the inside of the flask with a glass rod at the surface of the oil. Alternatively, the oil can be separated and triturated with a non-polar solvent like hexane to encourage solidification.[3]
Q4: How can I remove neutral or basic impurities from my crude this compound?
A4: Acid-base extraction is a highly effective method for separating acidic compounds like this compound from neutral or basic impurities.[4][5]
Workflow:
-
Dissolve the crude mixture in an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the organic solution with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The acidic this compound will be deprotonated and move into the aqueous layer as its salt, while neutral and basic impurities will remain in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a strong acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid. This will protonate the carboxylate salt, causing the purified this compound to precipitate out of the solution.[4][6]
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Purification Data Summary
| Purification Method | Typical Solvents | Expected Purity | Expected Yield |
| Recrystallization | Ethanol/Water, Acetone/Water, Toluene | >98% | 70-90% |
| Acid-Base Extraction | Diethyl Ether/Aqueous NaHCO₃ | >99% | 80-95% |
Experimental Protocol: Purification by Recrystallization
This protocol describes a general method for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to dissolve the solid at room temperature.
-
Hot Solvent Addition: Gently heat the solution on a heating mantle or hot plate. Slowly add hot deionized water dropwise until the solution becomes slightly cloudy. This indicates that the saturation point is being approached.
-
Clarification: Add a few drops of hot ethanol back into the solution until it becomes clear again.[3]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should be observed during this time. For maximum yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Analysis: Determine the melting point of the dried crystals and compare it to the literature value (157-160 °C) to assess purity.[7][8][9]
Purification Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. home.miracosta.edu [home.miracosta.edu]
- 7. This compound | CAS#:313-12-2 | Chemsrc [chemsrc.com]
- 8. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 9. This compound, CasNo.313-12-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
troubleshooting failed reactions with 2-Amino-3-(trifluoromethyl)benzoic acid
Welcome to the technical support center for 2-Amino-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical synthesis with this reagent.
Frequently Asked Questions (FAQs) - General Troubleshooting
Q1: My reaction with this compound is not proceeding. What are the first things I should check?
A1: When a reaction fails to start, systematically verify the following:
-
Reagent Purity: Confirm the purity of your this compound and other reactants. Impurities can inhibit catalysts or introduce side reactions. The compound should be a white to light yellow crystalline powder.[1][2]
-
Moisture and Atmosphere: Many reactions, particularly those involving organometallics (like Suzuki or Buchwald-Hartwig couplings) or potent coupling agents, are sensitive to air and moisture.[3][4] Ensure you are using anhydrous solvents and an inert atmosphere (Nitrogen or Argon).
-
Reaction Temperature: Some reactions require an initial energy input to overcome the activation barrier. Conversely, excessive heat can cause decomposition. The melting point of this compound is 157-160 °C, indicating good thermal stability for many solution-phase reactions.[2][5][6]
-
Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility is a common cause of reaction failure.[7]
Q2: How do the functional groups on this compound affect its reactivity?
A2: The molecule's reactivity is governed by three key features:
-
Carboxylic Acid (-COOH): This group is the primary site for reactions like amide bond formation and esterification.[8] Its acidity is enhanced by the adjacent electron-withdrawing trifluoromethyl group.
-
Amino Group (-NH2): This group is nucleophilic and can undergo acylation, sulfonylation, or N-arylation.[9] Its nucleophilicity is reduced by the ortho-trifluoromethyl group, which can make reactions on the amine more challenging.
-
Trifluoromethyl Group (-CF3): This is a strongly electron-withdrawing group. It increases the acidity of the carboxylic acid, decreases the basicity and nucleophilicity of the amino group, and deactivates the aromatic ring towards electrophilic substitution.[10][11] This electronic effect is a critical consideration when planning your synthesis.
Q3: What are the best solvents to use for reactions with this compound?
A3: Solubility is crucial for reaction success. This compound exhibits poor solubility in water but is more soluble in organic solvents.[7] The choice of solvent depends on the specific reaction type.
| Solvent Type | Recommended Solvents | Common Reactions | Notes |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP) | Amide Coupling, Suzuki Coupling, Nucleophilic Aromatic Substitution | Excellent for dissolving the starting material and many common reagents. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, 2-Methyl-THF | Grignard Reactions, Suzuki Coupling, Reductions | Good for reactions requiring anhydrous conditions. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl3) | Acyl Chloride Formation, Some Coupling Reactions | Use with caution; can be reactive under certain conditions. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Esterification (Fischer) | Can act as a nucleophile; generally not suitable for amide couplings.[8] |
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is one of the most common reactions performed with this substrate. However, its unique electronic and steric properties can lead to challenges.
Q4: My amide coupling reaction has a very low yield. What are the likely causes?
A4: Low yields in amide couplings with this substrate are often traced back to insufficient activation of the carboxylic acid or side reactions involving the aniline moiety.
General Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow for diagnosing and addressing failed chemical reactions.
Troubleshooting Table for Amide Coupling
| Problem | Possible Cause | Suggested Solution |
| No reaction, starting material recovered | Insufficient Activation: The coupling reagent is not strong enough to activate the electron-deficient carboxylic acid.[12] | Switch to a more powerful onium salt reagent like HATU, HBTU, or COMU. |
| Low Temperature: Reaction kinetics are too slow. | Gradually increase the reaction temperature (e.g., from room temperature to 50-80 °C). | |
| Low yield, multiple byproducts | Side Reaction of Amino Group: The aniline nitrogen attacks the activated ester or other reagents. | Consider using milder conditions. In some cases, transient protection of the amine may be necessary, though this is often not ideal. |
| Intramolecular Cyclization: Activated intermediate cyclizes to form a benzoxazinone derivative. | Add the amine nucleophile to the reaction before or concurrently with the coupling reagent to favor the intermolecular reaction. | |
| Reaction works but is messy/difficult to purify | Base-Related Issues: The base (e.g., DIPEA) may be too strong, causing epimerization or side reactions. | Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine.[12] |
| Urea Byproducts: If using a carbodiimide like DCC or EDC, the resulting urea byproduct can be difficult to remove. | For DCC, filter the crude reaction mixture as DCU is often insoluble. For EDC, an acidic workup can render the byproduct water-soluble. |
Q5: How do I select the right coupling reagent for a particularly difficult amide coupling?
A5: For challenging substrates like this compound, especially when paired with a sterically hindered amine, a systematic approach to reagent selection is key. Standard carbodiimides like EDC are often insufficient.
Decision Flow for Amide Coupling Reagent Selection
Caption: A decision tree for selecting an appropriate amide coupling reagent.
Potential Side Reactions
Q6: I have an unexpected major byproduct with a mass corresponding to the loss of water from my starting material. What could it be?
A6: When activating the carboxylic acid (e.g., with a coupling reagent or by forming an acyl chloride), the ortho-amino group can act as an intramolecular nucleophile. This can lead to the formation of a cyclic benzoxazinone, a common side reaction for anthranilic acids.[13][14]
Benzoxazinone Side Reaction Pathway
Caption: Competing pathways between desired amide formation and cyclization.
Experimental Protocols
Protocol: HATU-Mediated Amide Coupling
This protocol provides a robust starting point for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-flushed flask, add this compound (1.0 eq) and anhydrous DMF (to make a ~0.2 M solution).
-
Stir the solution until the solid is fully dissolved.
-
Add the Amine (1.1 eq), followed by HATU (1.1 eq).
-
Add DIPEA (2.5 eq) dropwise to the stirring mixture at room temperature.
-
Monitor the reaction by TLC or LCMS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[15]
Purification Challenges
Q7: How can I effectively purify my product?
A7: Purification strategies depend on the nature of the product and the impurities.
-
Unreacted Starting Acid: Unreacted this compound can be removed by washing the organic solution of the product with a mild aqueous base like sodium bicarbonate (NaHCO3). The deprotonated acid will move to the aqueous layer.
-
Chromatography: For neutral amide products, silica gel chromatography using a gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.[15]
References
- 1. This compound | 313-12-2 [sigmaaldrich.com]
- 2. This compound, CasNo.313-12-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS#:313-12-2 | Chemsrc [chemsrc.com]
- 6. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. prepchem.com [prepchem.com]
- 9. Buy 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid | 306955-85-1 [smolecule.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Reaction of anthranilic acid amides with cyclic anhydrides | Semantic Scholar [semanticscholar.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-3-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-Amino-3-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the reduction of its nitro precursor, 2-nitro-3-(trifluoromethyl)benzoic acid. This transformation is typically achieved using catalytic hydrogenation or metal-acid combinations.
Q2: I am observing incomplete reduction of the nitro group. What are the likely causes and solutions?
A2: Incomplete reduction can stem from several factors:
-
Catalyst Inactivity: The catalyst (e.g., Pd/C, Raney Nickel) may be old, poisoned, or used in insufficient quantity. Ensure you are using a fresh, active catalyst at an appropriate loading.
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Insufficient Reductant: If using a chemical reductant like tin(II) chloride or iron powder, ensure it is added in sufficient stoichiometric excess.
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, limiting its contact with the catalyst or reductant. Consider using a co-solvent system or a different solvent to improve solubility.
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Low Hydrogen Pressure: In catalytic hydrogenation, inadequate hydrogen pressure can lead to slow or incomplete reaction. Ensure your system is properly sealed and pressurized.
Q3: My final product is discolored. How can I improve its purity and color?
A3: Discoloration often arises from side products or residual catalyst.
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Filtration: After the reaction, ensure complete removal of the catalyst by filtering through a pad of celite.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) is a highly effective method for removing colored impurities.
-
Charcoal Treatment: Adding activated charcoal to the solution before the final filtration step can help adsorb colored by-products.
Q4: Are there alternative synthetic strategies to access this compound?
Troubleshooting Guides
Guide 1: Reduction of 2-Nitro-3-(trifluoromethyl)benzoic acid
This guide addresses common issues encountered during the reduction of 2-nitro-3-(trifluoromethyl)benzoic acid to this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive or insufficient catalyst/reductant. | Use fresh, high-quality catalyst (e.g., 5-10 mol% Pd/C) or a larger excess of the metallic reductant (e.g., 3-5 equivalents of SnCl₂·2H₂O). |
| Low reaction temperature. | For catalytic hydrogenation, ensure the reaction is conducted at a suitable temperature (e.g., room temperature to 50 °C). For metal/acid reductions, gentle heating may be required. | |
| Poor substrate solubility. | Use a co-solvent like methanol or THF with water to improve the solubility of the starting material. | |
| Formation of Side Products (e.g., azo or azoxy compounds) | Incomplete reduction. | Increase reaction time, temperature, or the amount of reducing agent. |
| Localized high concentrations of reductant. | Add the reducing agent portion-wise to maintain a controlled reaction rate. | |
| Product Contamination with Metal Salts | Inadequate workup procedure. | After reaction with a metal reductant, ensure the pH is adjusted correctly to precipitate the metal hydroxides and that the product is thoroughly extracted. Washing the organic extracts with brine can also help. |
| Difficulty in Product Isolation | Product is too soluble in the reaction solvent. | After the reaction, remove the solvent under reduced pressure and perform an extraction with a suitable solvent pair (e.g., ethyl acetate and water) after pH adjustment. |
Guide 2: Buchwald-Hartwig Amination of 2-Chloro-3-(trifluoromethyl)benzoic acid
This guide provides troubleshooting for the palladium-catalyzed amination of 2-chloro-3-(trifluoromethyl)benzoic acid.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient catalyst system. | Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., Xantphos, SPhos). |
| Inappropriate base. | The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide or cesium carbonate are often effective. | |
| Reaction temperature is too low. | These reactions often require elevated temperatures (e.g., 80-110 °C). | |
| Dehalogenation of Starting Material | Unfavorable ligand or reaction conditions. | Use a bulkier phosphine ligand to promote C-N bond formation over hydrodehalogenation. Lowering the reaction temperature slightly may also help. |
| Poor Reproducibility | Sensitivity to air and moisture. | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Nitro-3-(trifluoromethyl)benzoic acid
This protocol describes a general procedure for the reduction of the nitro group using hydrogen gas and a palladium catalyst.
Materials:
-
2-Nitro-3-(trifluoromethyl)benzoic acid
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Ethyl acetate
-
Celite
-
Hydrogen gas supply
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-nitro-3-(trifluoromethyl)benzoic acid (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol %).
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Protocol 2: Tin(II) Chloride Reduction of 2-Nitro-3-(trifluoromethyl)benzoic acid
This protocol outlines the reduction using a common metal-acid system.
Materials:
-
2-Nitro-3-(trifluoromethyl)benzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
Procedure:
-
To a round-bottom flask, add 2-nitro-3-(trifluoromethyl)benzoic acid (1.0 eq) and ethanol.
-
Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated HCl.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it over ice.
-
Basify the mixture with a saturated NaHCO₃ solution or 1 M NaOH solution until a pH of ~8 is reached to precipitate tin salts.
-
Filter the mixture to remove the inorganic solids, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Reduction of 2-Nitro-3-(trifluoromethyl)benzoic acid
| Parameter | Catalytic Hydrogenation | SnCl₂ / HCl Reduction |
| Reductant | H₂ gas | SnCl₂·2H₂O |
| Catalyst/Reagent | Pd/C (5-10 mol%) | Concentrated HCl |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Ethanol, Ethyl Acetate |
| Temperature | Room Temperature - 50 °C | Reflux (e.g., ~78 °C in ethanol) |
| Pressure | ~50 psi | Atmospheric |
| Typical Yield | >90% | 70-90% |
| Workup | Filtration of catalyst | Filtration of tin salts, extraction |
| Safety Considerations | Handling of flammable H₂ gas | Use of corrosive concentrated acid |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield in reduction reactions.
Technical Support Center: Synthesis of 2-Amino-3-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-(trifluoromethyl)benzoic acid. Our goal is to help you anticipate and resolve common issues, thereby improving yield, purity, and process consistency.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method is the reduction of 2-nitro-3-(trifluoromethyl)benzoic acid. This precursor is generally more accessible and the subsequent reduction of the nitro group to an amine is a well-established transformation.
Q2: What are the most common impurities I might encounter?
Potential impurities can arise from several sources including incomplete reactions, side reactions, and degradation of the starting materials or product. Key impurities to monitor include:
-
Unreacted 2-nitro-3-(trifluoromethyl)benzoic acid: This can occur if the reduction is incomplete.
-
Hydroxylamine intermediate: Incomplete reduction of the nitro group can lead to the formation of a hydroxylamine species.
-
Azoxy, Azo, and Hydrazo compounds: These can form through condensation reactions of partially reduced nitro intermediates.
-
Decarboxylation product: Loss of the carboxylic acid group can lead to the formation of 2-(trifluoromethyl)aniline.
-
Oxidation byproducts: The amino group is susceptible to oxidation, which can lead to colored impurities.
-
Tar-like substances: These can form due to overheating or localized high concentrations of reactants.[1][2]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and petroleum ether with a small amount of acetic acid) can be used to separate the starting material, product, and major impurities. High-performance liquid chromatography (HPLC) can provide more quantitative monitoring.
Q4: What are the recommended purification methods for the final product?
Recrystallization is often the most effective method for purifying the final product. Suitable solvent systems can be determined empirically but often include ethanol/water mixtures or toluene. In cases where recrystallization is insufficient, column chromatography on silica gel may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Dark, tar-like byproducts form during the reaction. | Incomplete dissolution of reactants before heating can lead to localized overheating and decomposition.[1][2] | Ensure all solid reactants are fully dissolved in the solvent before initiating heating. Vigorous stirring is crucial. |
| Prolonged heating at high temperatures can promote the formation of tar-like substances. | Maintain strict temperature control and limit the reaction time to the minimum required for complete conversion. | |
| The final product is off-white or colored. | Presence of oxidation byproducts or residual nitro-aromatic impurities. | Treat the crude product solution with activated charcoal before final precipitation or recrystallization. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Low yield of the desired product. | Incomplete reduction of the nitro group. | Ensure the reducing agent is fresh and used in the correct stoichiometric amount. The reaction time and temperature may need to be optimized. |
| Loss of product during workup and purification. | Optimize the pH for precipitation of the product. Minimize the number of transfer steps and use appropriate solvent volumes for extraction and washing. | |
| Presence of unreacted starting material in the final product. | Insufficient amount or activity of the reducing agent. | Verify the quality and quantity of the reducing agent. Consider a different reducing agent or catalytic hydrogenation. |
| Short reaction time. | Monitor the reaction by TLC or HPLC and continue until the starting material is fully consumed. | |
| Formation of a significant amount of 2-(trifluoromethyl)aniline. | Decarboxylation due to excessive heat or harsh acidic/basic conditions during workup. | Maintain moderate temperatures throughout the synthesis and workup. Use milder acids or bases for pH adjustments. |
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Reducing Agent | Reaction Conditions | Typical Yield (%) | Key Impurities Observed |
| Fe / HCl | 80-90 °C, 2-4 hours | 85-95 | Residual iron salts, partially reduced intermediates. |
| SnCl₂·2H₂O / HCl | Room Temperature, 1-3 hours | 90-98 | Tin salts (can be difficult to remove). |
| Catalytic Hydrogenation (H₂, Pd/C) | 50 psi H₂, Room Temperature, 4-6 hours | >95 | Minimal, but requires specialized equipment. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution, 60-70 °C, 1-2 hours | 80-90 | Sulfur-containing byproducts. |
Note: The data presented in this table are illustrative and may vary depending on the specific experimental setup and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction with Iron
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 2-nitro-3-(trifluoromethyl)benzoic acid (1.0 eq) and ethanol (10 vol).
-
Addition of Iron: To this stirred suspension, add iron powder (3.0-5.0 eq).
-
Reaction Initiation: Heat the mixture to 70-80 °C and then add concentrated hydrochloric acid (0.5-1.0 vol) dropwise. An exothermic reaction should be observed.
-
Reaction Monitoring: Maintain the temperature at 80-90 °C and monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and filter off the iron salts through a pad of celite. Wash the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Add water and adjust the pH to ~4-5 with a solution of sodium bicarbonate. The product will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to afford pure this compound.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Impurity Avoidance
Caption: Workflow for minimizing impurities in the synthesis.
Diagram 2: Logical Relationship of Impurity Formation
Caption: Relationship between reaction conditions and impurity formation.
References
Technical Support Center: Scale-Up of 2-Amino-3-(trifluoromethyl)benzoic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Amino-3-(trifluoromethyl)benzoic acid synthesis. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A common industrial approach involves a multi-step synthesis starting from 2-chloro-3-(trifluoromethyl)benzonitrile or a related precursor. A plausible and scalable route is the hydrolysis of the nitrile to a carboxylic acid, followed by a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed amination (Ullmann condensation) to introduce the amino group.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
The primary challenges during the scale-up of this synthesis include:
-
Reaction Kinetics and Exothermicity: The amination step, particularly if using a copper catalyst, can be exothermic. Proper heat management is crucial to avoid runaway reactions and the formation of impurities.
-
Reagent Addition and Mixing: Ensuring homogeneous mixing of reactants, especially in large-volume reactors, is critical for consistent product quality and yield. The order and rate of reagent addition can significantly impact the impurity profile.
-
Catalyst Activity and Deactivation: In copper-catalyzed aminations, the catalyst can be sensitive to impurities and reaction conditions, leading to deactivation and incomplete conversion.
-
Product Isolation and Purification: The final product may contain impurities that are difficult to remove by simple crystallization, necessitating more complex purification methods like column chromatography, which can be challenging and costly at an industrial scale.
-
Byproduct Formation: Side reactions, such as the formation of tar-like substances or dehalogenated impurities, can reduce the yield and complicate the purification process.
Q3: What are the key safety considerations for the large-scale synthesis of this compound?
Safety is paramount during scale-up. Key considerations include:
-
Handling of Corrosive and Toxic Reagents: The synthesis may involve strong acids, bases, and potentially toxic solvents and reagents. Appropriate personal protective equipment (PPE) and engineering controls are essential.
-
Pressure and Temperature Control: Reactions, particularly those involving gaseous reagents or exothermic processes, must be conducted in appropriately rated reactors with robust temperature and pressure monitoring and control systems.
-
Waste Disposal: The process will generate chemical waste that must be handled and disposed of in accordance with environmental regulations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Incomplete reaction due to insufficient reaction time or temperature.- Catalyst deactivation.- Poor quality of starting materials. | - Monitor the reaction progress by HPLC or GC to ensure completion.- Optimize reaction temperature and time based on small-scale experiments.- Use fresh, high-purity catalyst and ensure anhydrous conditions if required.- Verify the purity of starting materials before use. |
| Formation of Dark, Tar-like Byproducts | - Localized overheating due to poor mixing or inadequate temperature control.- Prolonged reaction times at elevated temperatures.- Presence of oxygen in the reaction atmosphere. | - Improve agitation in the reactor to ensure uniform temperature distribution.- Implement a controlled heating and cooling system.- Optimize the reaction time to minimize exposure to high temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Dehalogenated Impurities (e.g., 3-(Trifluoromethyl)benzoic acid) | - Reductive side reactions, potentially promoted by certain catalysts or impurities. | - Screen different copper catalysts and ligands to find a more selective system.- Ensure the absence of reducing agents or contaminants in the starting materials and solvents. |
| Difficulty in Product Purification | - Presence of closely related impurities with similar solubility profiles.- Formation of a complex mixture of byproducts. | - Optimize the crystallization solvent system to improve the separation of the desired product.- Consider a multi-step purification process, such as a combination of crystallization and chromatography.- If tar formation is the issue, focus on preventing its formation by optimizing reaction conditions. |
Experimental Protocols
A representative experimental protocol for the copper-catalyzed amination of 2-chloro-3-(trifluoromethyl)benzoic acid is provided below. Please note that this is a general guideline and may require optimization for specific scales and equipment.
Synthesis of this compound via Ullmann Condensation
-
Materials:
-
2-Chloro-3-(trifluoromethyl)benzoic acid
-
Aqueous Ammonia (28-30%)
-
Copper(I) oxide (Cu₂O)
-
Ligand (e.g., L-proline or N,N'-dimethylethylenediamine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate)
-
-
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 2-chloro-3-(trifluoromethyl)benzoic acid, copper(I) oxide, the chosen ligand, and the base.
-
Add the solvent and begin agitation.
-
Under a nitrogen atmosphere, heat the mixture to the desired reaction temperature (typically 100-140 °C).
-
Slowly add the aqueous ammonia solution to the reaction mixture over a period of 1-2 hours, maintaining the reaction temperature.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and any inorganic salts.
-
Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Isolate the crude product by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Quantitative Data Comparison (Illustrative)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Reactant Ratios | 1.0 eq. Halo-acid2.0 eq. Ammonia0.1 eq. Cu₂O0.2 eq. Ligand2.0 eq. Base | 1.0 eq. Halo-acid2.2 eq. Ammonia0.08 eq. Cu₂O0.16 eq. Ligand2.1 eq. Base |
| Reaction Temperature | 120 °C | 115-125 °C |
| Reaction Time | 12 hours | 16-24 hours |
| Yield (Isolated) | 85% | 75-80% |
| Purity (HPLC) | >98% | >97% |
| Key Impurities | Starting Material (<1%)Dehalogenated Byproduct (<0.5%) | Starting Material (<2%)Dehalogenated Byproduct (<1%)Unknowns (<0.5%) |
Visualizations
Caption: A typical workflow for the scale-up of a chemical synthesis from lab to production.
Caption: A logical troubleshooting workflow for addressing common issues in chemical synthesis.
Technical Support Center: Catalyst Selection for 2-Amino-3-(trifluoromethyl)benzoic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 2-Amino-3-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions for this compound?
A1: this compound possesses three reactive sites: the carboxylic acid, the aromatic amine, and the activated aromatic ring. The most common catalytic reactions are:
-
Amide Coupling (Amidation): Formation of an amide bond by reacting the carboxylic acid group with an amine.
-
Esterification: Conversion of the carboxylic acid group into an ester.
-
Buchwald-Hartwig Amination: Cross-coupling of the amino group with an aryl or vinyl halide/triflate to form a C-N bond.[1]
-
Suzuki-Miyaura Coupling: If the aromatic ring is functionalized with a halide, this reaction can be used to form a C-C bond with a boronic acid or ester.[2]
Q2: Which catalysts are recommended for the direct amidation of this compound?
A2: For unprotected amino acids, traditional coupling agents can be inefficient due to the zwitterionic nature and poor solubility of the starting material.[3] Lewis acid catalysts have shown significant promise for direct amidation under dehydrative conditions. Boron-based catalysts, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), are particularly effective.[3][4]
Q3: What are the best practices for the esterification of this compound?
A3: Two primary methods are effective:
-
Fischer-Speier Esterification: This classic method uses a strong acid catalyst (e.g., H₂SO₄) with an excess of alcohol, which also serves as the solvent.[5][6] It's an equilibrium-driven reaction, so a large excess of alcohol is used to drive it to completion.[6]
-
Alkylation: Using an alkylating agent like dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF is a high-yielding alternative.[6]
Q4: What catalyst systems are optimal for Buchwald-Hartwig amination using this substrate?
A4: Buchwald-Hartwig amination requires a palladium catalyst system, which includes a palladium precursor, a phosphine ligand, and a base.[7] For electron-deficient anilines like this compound, sterically hindered, electron-rich phosphine ligands are crucial.[8] Commonly used systems include Pd₂(dba)₃ or Pd(OAc)₂ as the palladium source, ligands such as XPhos, RuPhos, or SPhos, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄).[7][9]
Troubleshooting Guides
Issue 1: Low or No Yield in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig reaction with this compound is giving low yields. What should I check?
A: Low yields in this cross-coupling reaction are common and can be addressed by systematically evaluating the catalyst system and reaction conditions.
-
Possible Cause 1: Suboptimal Ligand. The electronic properties of the trifluoromethyl group and the steric hindrance around the amino group necessitate a carefully chosen ligand.
-
Solution: Screen a panel of sterically hindered, electron-rich biarylphosphine ligands. Ligands like RuPhos and XPhos are often effective for hindered or electron-poor substrates.[8] Bidentate ligands such as BINAP or DPEPhos can also be effective and may prevent the formation of inactive palladium dimers.[1]
-
-
Possible Cause 2: Incorrect Base. The base is critical for catalyst turnover.[9]
-
Solution: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. If your substrate is base-sensitive, weaker bases like K₃PO₄ or K₂CO₃ can be tested, although they may require higher temperatures or longer reaction times.[10]
-
-
Possible Cause 3: Catalyst Poisoning. The substrate itself or impurities can act as catalyst poisons. The amino group or the carboxylate (if deprotonated) can coordinate to the palladium center and inhibit catalysis.
Issue 2: Incomplete Reaction during Esterification
Q: I'm performing a Fischer esterification, but the reaction won't go to completion. How can I improve the conversion?
A: Fischer esterification is a reversible reaction, and the presence of the amino group introduces a specific challenge.[6]
-
Possible Cause 1: Equilibrium Limitation. The reaction produces water, and the reverse reaction (hydrolysis) can limit the final conversion.
-
Solution: According to Le Châtelier's principle, using a large excess of the alcohol reactant (often as the solvent) will shift the equilibrium toward the ester product.[6] Alternatively, removing water as it forms using a Dean-Stark apparatus can also drive the reaction to completion.
-
-
Possible Cause 2: Insufficient Acid Catalyst. The basic amino group (-NH₂) on the reactant will be protonated by the strong acid catalyst (e.g., H₂SO₄), effectively consuming it.[6]
-
Solution: A stoichiometric amount of the acid catalyst (relative to the amino acid substrate) is often necessary, rather than a purely catalytic amount. This ensures enough acid is present to protonate the carbonyl group, which is the key activating step for the nucleophilic attack by the alcohol.[6]
-
Issue 3: Side Reactions in Amide Coupling
Q: When attempting to form an amide using standard coupling reagents, I'm observing multiple byproducts. What is causing this?
A: The presence of both a nucleophilic amine and an electrophilic carboxylic acid on the same molecule can lead to self-reaction or degradation of coupling agents.
-
Possible Cause 1: Incompatibility with Coupling Reagent. Classical carbodiimide-based coupling reagents (e.g., EDC) can lead to the formation of N-acylurea byproducts, which is a common failure mode in catalytic cycles.[12]
-
Solution: Switch to a different class of coupling reagent or a catalytic method. Lewis acid catalysts like tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) are highly effective for the chemoselective amidation of unprotected amino acids, minimizing side reactions by activating the carboxylic acid under dehydrative conditions.[3][4]
-
-
Possible Cause 2: Poor Solubility. The zwitterionic nature of the amino acid can lead to poor solubility in common organic solvents, causing a lack of reactivity.[3]
-
Solution: For Lewis acid-catalyzed reactions, solvents that allow for azeotropic removal of water, such as toluene, are often effective.[4] Ensure the reaction is heated to facilitate both dissolution and water removal.
-
Data Presentation: Catalyst System Comparison
Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Citation |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common, commercially available Pd(0) and Pd(II) sources.[10] |
| Ligand | RuPhos, XPhos, SPhos | Sterically hindered, electron-rich ligands effective for challenging substrates.[7][8] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are essential for catalyst turnover.[9] |
| Solvent | Toluene, Dioxane, t-BuOH | Aprotic solvents are standard. t-BuOH can sometimes accelerate the reaction.[10] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is typically required for C-N bond formation. |
Table 2: Comparison of Esterification Methods
| Method | Catalyst / Reagent | Advantages | Disadvantages | Citation |
| Fischer-Speier | H₂SO₄ (stoichiometric) | Inexpensive reagents; simple procedure. | Equilibrium limited; requires large excess of alcohol; high temperatures. | [6] |
| Alkylation | Dimethyl Sulfate / K₂CO₃ | High yields; not equilibrium limited; milder conditions. | Alkylating agents like dimethyl sulfate are highly toxic. | [6] |
| Heterogeneous | UiO-66-NH₂ | Reusable catalyst; can reduce reaction times. | Catalyst synthesis required; may not be commercially available. | [13] |
Mandatory Visualizations
Caption: General workflow for selecting a catalyst system.
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Potential pathways for catalyst deactivation.
Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4.5 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equivalent), the aryl bromide (1.2 equivalents), and anhydrous toluene.
-
Reaction: Stir the mixture at 100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Protocol 2: Direct Amidation using a Lewis Acid Catalyst
This protocol is adapted for the direct coupling of this compound with a primary amine using a boron catalyst.[4]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve this compound (1.0 equivalent) and the desired amine (1.5 equivalents) in toluene.
-
Catalyst Addition: Add the Lewis acid catalyst, B(OCH₂CF₃)₃ (20 mol%).
-
Reaction: Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap. Continue heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to remove any unreacted acid.
-
Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.
Protocol 3: Fischer-Speier Esterification
This protocol outlines the synthesis of the methyl ester of this compound.
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) in a large excess of methanol (e.g., 20 equivalents), which acts as both reagent and solvent.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 1.1 equivalents) dropwise.
-
Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction's progress by TLC or LC-MS until the starting material is no longer visible.
-
Workup: Cool the reaction to room temperature and carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography if necessary.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions with 2-Amino-3-(trifluoromethyl)benzoic acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Amino-3-(trifluoromethyl)benzoic acid. The following troubleshooting guides and FAQs address common issues related to the management of potentially exothermic reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound potentially exothermic? A1: The presence of the activating amino (-NH2) group on the benzoic acid ring makes it highly susceptible to electrophilic substitution reactions (e.g., nitration, halogenation). These reactions can be strongly exothermic, releasing significant heat and posing a risk of thermal runaway if not properly controlled. The amino group increases the electron density of the aromatic ring, making it more reactive.[1]
Q2: What are the primary signs of a runaway exothermic reaction? A2: Key indicators include a rapid, uncontrolled increase in internal reaction temperature, a sudden change in color (often to dark brown or black), vigorous gas evolution, and an increase in pressure within the reaction vessel.[1] Immediate cooling is the first critical step if these signs are observed and it is safe to do so.[1]
Q3: What general precautions should be taken before starting any new reaction with this compound? A3: Always start with a small-scale trial reaction to assess its thermal behavior. Ensure that adequate cooling capacity (e.g., an ice-salt or dry ice-acetone bath) is readily available and can handle a larger heat release than anticipated. Continuous monitoring of the internal reaction temperature is crucial.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, face shields, and protective gloves, and work in a well-ventilated fume hood.[2][3][4]
Q4: How does the choice of solvent affect the exothermicity of a reaction? A4: The solvent plays a critical role in heat dissipation. A solvent with a higher heat capacity can absorb more heat, helping to moderate the temperature. Furthermore, using a sufficient volume of solvent ensures that the reaction mixture is not too concentrated, which can help control the reaction rate. Concentrated sulfuric acid is often used in reactions like nitration, and it is essential to manage the heat of mixing when preparing solutions.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Runaway Reaction: Rapid, uncontrolled temperature and pressure increase; vigorous gas evolution; color darkens to brown/black. | 1. Reagent Addition Too Fast: The rate of heat generation exceeds the cooling system's capacity. 2. Inadequate Cooling: The cooling bath is not cold enough or has insufficient volume. 3. Poor Stirring: "Hot spots" are forming in the reaction mixture due to inefficient heat distribution. | Immediate Action: If safe, immerse the vessel in a larger, colder cooling bath to quench the reaction.[1] Prevention: 1. Add reagents dropwise via an addition funnel, monitoring the temperature continuously.[1] 2. Use a larger cooling bath maintained at a very low temperature (e.g., -10°C to 0°C).[1] 3. Ensure vigorous, efficient stirring throughout the reaction. |
| Low Yield of Desired Product | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Side Reactions: Elevated temperatures can promote the formation of unwanted by-products. 3. Oxidation of Starting Material: The highly activated ring is susceptible to oxidation by strong oxidizing agents (e.g., nitric acid), especially at higher temperatures.[1] | 1. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. 2. Maintain strict temperature control within the optimized range to minimize side reactions.[1][5] 3. Ensure the reaction temperature is kept low, especially during the addition of oxidizing agents.[1] |
| Formation of Tar-like By-products | 1. Localized Overheating: Poor mixing or rapid reagent addition can cause localized high temperatures, leading to decomposition.[5] 2. Prolonged Reaction Time: Leaving the reaction for too long, even at the correct temperature, can lead to the formation of degradation products. | 1. Ensure all reactants are fully dissolved before initiating the reaction and maintain vigorous stirring.[5] 2. Determine the ideal reaction time through careful monitoring and quench the reaction promptly upon completion. |
Quantitative Data: Starting Point for Reaction Optimization
The following table provides typical reaction conditions for a potentially exothermic reaction, such as nitration, as a starting point for optimization. These parameters must be adjusted based on small-scale trials.
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | -10°C to 10°C | Maintaining a low temperature is critical to control the exothermic reaction and minimize the formation of oxidative by-products.[1] |
| Reagent Addition Rate | Slow, dropwise addition | Prevents rapid heat accumulation and allows the cooling system to dissipate generated heat effectively.[1] |
| Stirring Speed | > 300 RPM (Vigorous) | Ensures homogeneous distribution of reactants and temperature, preventing localized hot spots.[1][5] |
| Reaction Time | 1 - 3 hours | The optimal time should be determined by monitoring reaction completion (e.g., by TLC or LC-MS) to avoid by-product formation from prolonged reaction.[1] |
| Quenching Method | Slow addition to crushed ice/water | Safely neutralizes reactive species and precipitates the product while dissipating any residual heat.[1] |
Experimental Protocols
General Protocol for a Controlled Exothermic Reaction (e.g., Nitration)
Disclaimer: This is a general guideline and must be adapted and optimized for your specific process. A thorough risk assessment should be performed before commencing any experiment.
-
Apparatus Setup:
-
Equip a three-necked round-bottom flask with a magnetic stirrer, a digital thermometer to monitor the internal temperature, and a pressure-equalizing dropping funnel.
-
Place the flask in a cooling bath (e.g., ice-salt mixture) on a magnetic stir plate. Ensure the bath is large enough to handle a significant exotherm.
-
-
Reagent Preparation:
-
In a separate flask, prepare the nitrating mixture by slowly adding nitric acid to chilled concentrated sulfuric acid. This mixing process is itself exothermic and must be done in a separate ice bath.
-
Dissolve this compound in the chosen solvent (e.g., concentrated sulfuric acid) in the main reaction flask.[1]
-
-
Reaction Execution:
-
Cool the solution of the starting material to the target temperature (e.g., 0°C).[1]
-
Begin vigorous stirring.
-
Slowly add the pre-cooled nitrating mixture dropwise from the addition funnel.[1]
-
Carefully monitor the internal temperature. The addition rate should be controlled to ensure the temperature does not exceed the set limit (e.g., 5-10°C).[1]
-
After the addition is complete, allow the mixture to stir at the same temperature for the predetermined reaction time, monitoring progress via TLC or another suitable method.[1]
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction and precipitate the crude product.[1]
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove residual acids.[1]
-
Dry the crude product before proceeding with purification (e.g., recrystallization).
-
Visualizations
Caption: Experimental workflow for managing exothermic reactions.
Caption: Troubleshooting decision tree for a thermal runaway event.
References
Technical Support Center: Degradation Pathways of 2-Amino-3-(trifluoromethyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of 2-Amino-3-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Direct experimental data on the degradation of this compound is limited. However, based on studies of structurally similar compounds, two primary degradation routes are likely: microbial degradation and photodegradation.
-
Microbial Degradation: Bacteria are known to degrade aminobenzoic acids, often initiating the process through dioxygenase-catalyzed ring cleavage to form catechol intermediates.[1] For this compound, a plausible pathway involves initial oxidation and deamination, followed by ring cleavage. The trifluoromethyl group may pose resistance to degradation, potentially leading to the accumulation of fluorinated intermediates.
-
Photodegradation: Aromatic compounds containing trifluoromethyl groups can undergo photodegradation, which may result in the formation of trifluoroacetic acid and fluoride anions as final products.[2] The presence of the amino group could influence the rate and mechanism of photodegradation.
Q2: What are the likely initial intermediates in the microbial degradation of this compound?
A2: The initial steps of microbial degradation of aromatic amines typically involve dioxygenation of the aromatic ring.[1] Therefore, hydroxylated versions of this compound are expected early intermediates. Subsequent deamination would likely lead to a catechol-like compound, which would then undergo ring cleavage.
Q3: How does the trifluoromethyl group affect the degradation of the molecule?
A3: The trifluoromethyl (CF3) group is an electron-withdrawing group that can significantly impact the chemical and biological properties of the aromatic ring. It generally increases the oxidative stability of the molecule, making it more resistant to microbial degradation. The strong carbon-fluorine bonds in the CF3 group are not easily cleaved, which can lead to the formation of persistent fluorinated intermediates.
Q4: What analytical techniques are most suitable for studying the degradation of this compound and its metabolites?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its more polar degradation products. UV detection is suitable for initial screening, while coupling to a mass spectrometer (LC-MS) provides structural information for metabolite identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile and semi-volatile degradation products. Derivatization of the amino and carboxyl groups is often necessary to improve chromatographic performance.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the unambiguous structural elucidation of isolated degradation products.[4] ¹⁹F NMR can be particularly useful for tracking the fate of the trifluoromethyl group.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with residual silanols on the column. 2. Incompatible sample solvent with the mobile phase. 3. Column overload. | 1. Lower the pH of the mobile phase to suppress silanol activity. 2. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. 3. Reduce the injection volume or sample concentration. |
| Fluctuating Baseline | 1. Air bubbles in the pump or detector. 2. Mobile phase not properly mixed or degassed. 3. Leaks in the system. | 1. Purge the pump to remove air bubbles. 2. Degas the mobile phase using sonication or an inline degasser. 3. Check all fittings for leaks and tighten or replace as necessary.[5][6][7][8] |
| Inconsistent Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Prepare fresh mobile phase and ensure accurate mixing. 2. Use a column oven to maintain a stable temperature. 3. Flush the column or replace it if it's old or has been subjected to harsh conditions. |
GC-MS Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| No or Low Analyte Signal | 1. Incomplete derivatization. 2. Analyte degradation in the injector. 3. Leak in the GC-MS system. | 1. Optimize derivatization conditions (reagent concentration, temperature, time). 2. Use a lower injector temperature or a pulsed splitless injection. 3. Perform a leak check on the GC system. |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC inlet liner or column. 2. Insufficient derivatization. | 1. Use a deactivated liner and column. 2. Confirm complete derivatization by analyzing a derivatized standard. |
| Matrix Interference | 1. Co-eluting compounds from the sample matrix. | 1. Improve sample cleanup using solid-phase extraction (SPE). 2. Use a more selective mass spectrometry scan mode, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM). |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound Degradation
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
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Collect a 1 mL aliquot of the degradation experiment.
-
Centrifuge at 10,000 x g for 10 minutes to remove any solids.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 2: GC-MS Analysis of Derivatized this compound
-
Instrumentation: GC-MS system with a capillary column suitable for aromatic amine analysis (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Sample Preparation and Derivatization:
-
To 1 mL of aqueous sample, add an internal standard (e.g., deuterated analog).
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Adjust the pH to > 8 with a saturated sodium bicarbonate solution.
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Extract twice with 1 mL of dichloromethane.
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Evaporate the extract to near dryness under a gentle stream of nitrogen.
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Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of pyridine.
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Heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
Visualizations
References
- 1. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 3. benchchem.com [benchchem.com]
- 4. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. realab.ua [realab.ua]
- 8. agilent.com [agilent.com]
Technical Support Center: 2-Amino-3-(trifluoromethyl)benzoic Acid Experiments
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the synthesis of this compound?
The synthesis of this compound can present several challenges, primarily related to achieving a high yield and purity. Common issues include the formation of colored impurities and tar-like byproducts, incomplete reactions, and difficulties in product isolation and purification. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and the amino group, requiring careful optimization of reaction conditions.
Q2: My reaction is producing a dark, tarry substance. What is the likely cause and how can I prevent it?
The formation of tar-like substances is a common issue in the synthesis of related amino-benzoic acids and is often attributed to overheating or prolonged reaction times. To mitigate this, ensure that all reactants are fully dissolved before heating to avoid localized overheating. It is also crucial to carefully control the reaction temperature and minimize the boiling time to what is necessary for the reaction to complete.
Q3: The yield of my synthesis is consistently low. What are the potential reasons and how can I improve it?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Suboptimal Temperature: The reaction temperature might be too low for the reaction to proceed efficiently or too high, leading to degradation. Experiment with slight variations in the reaction temperature to find the optimal range.
-
Moisture: The presence of moisture can interfere with many organic reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary.
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps. Ensure the pH is optimized for extraction and be mindful of the product's solubility in the solvents used.
Q4: I am having trouble purifying the final product. What are some effective purification strategies?
Purification of this compound can be challenging due to the presence of closely-related impurities. Recrystallization is a common and effective method. A mixture of ethanol and water is often a good starting point for solvent selection. If oily impurities are present, washing with a non-polar solvent like hexane may be beneficial before recrystallization. Column chromatography can also be employed, though care must be taken as some compounds can be sensitive to the acidic nature of silica gel.
Q5: What are the recommended storage and handling procedures for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] For handling, it is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood to avoid inhalation of dust.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction | Monitor reaction progress by TLC to determine the optimal reaction time. |
| Incorrect reaction temperature | Optimize the temperature. A slight increase might improve the reaction rate, but be cautious of byproduct formation. | |
| Poor quality of reagents | Use fresh, high-purity reagents. | |
| Presence of moisture | Use anhydrous solvents and dry glassware thoroughly. | |
| Formation of Dark/Tarry Byproducts | Localized overheating | Ensure complete dissolution of reactants before heating and maintain uniform stirring. |
| Prolonged reaction time at high temperatures | Minimize the reaction time at elevated temperatures. Monitor the reaction closely and stop it once the starting material is consumed. | |
| Product is Colored (e.g., brown, yellow) | Presence of minor oxidized impurities | Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
| Incomplete reaction leaving colored starting materials | Ensure the reaction goes to completion by monitoring with TLC. | |
| Difficulty in Product Purification | Co-precipitation of impurities | Optimize the recrystallization solvent system to improve the separation of the desired product from impurities. |
| Product is an oil or does not crystallize | Try different solvent systems for recrystallization. If it remains an oil, consider purification by column chromatography. | |
| Inconsistent Spectroscopic Data (NMR, MS) | Presence of residual solvent | Dry the sample under high vacuum for an extended period to remove residual solvents. |
| Presence of impurities | Purify the sample further using the methods described above. | |
| Product degradation | This compound is generally stable, but degradation can occur under harsh conditions (e.g., strong acid/base, high heat).[3] Re-evaluate your experimental and workup conditions. |
Experimental Protocols
Synthesis of this compound (Adapted from a similar procedure for 2-Amino-3-fluorobenzoic acid)[4][5][6]
Disclaimer: This is an adapted protocol and may require optimization for the synthesis of this compound.
Step 1: Synthesis of 7-(Trifluoromethyl)isatin
Step 2: Hydrolysis of 7-(Trifluoromethyl)isatin to this compound
-
In a three-necked round-bottom flask equipped with a dropping funnel and a thermometer, dissolve 7-(trifluoromethyl)isatin (1 equivalent) in a 1 M aqueous sodium hydroxide solution.
-
Cool the solution in an ice bath.
-
Slowly add a 30% hydrogen peroxide solution (approximately 2.2 equivalents) dropwise, maintaining the temperature between 30-40°C.
-
After the addition is complete, stir the reaction mixture for about 1.5 hours. The reaction should result in a clear, pale orange solution.
-
Carefully acidify the reaction mixture with 3 M hydrochloric acid to a pH of approximately 7.5.
-
To decolorize the solution, add a small amount of activated charcoal, stir for a few minutes, and then filter.
-
Further acidify the clear filtrate with 3 M hydrochloric acid to a pH of 1. The product, this compound, should precipitate as a solid.
-
Stir the mixture for an hour to ensure complete precipitation.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The following is a general HPLC method that can be adapted for the analysis of this compound.[4][5][6][7]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm or 280 nm). |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 313-12-2 | [8][9][10] |
| Molecular Formula | C₈H₆F₃NO₂ | [8][9][10][11][12] |
| Molecular Weight | 205.14 g/mol | [8] |
| Melting Point | 157-160 °C | [8][11] |
| Appearance | White to yellow crystalline powder | [10] |
| Purity (Typical) | >97% | [11][12] |
Table 2: Solubility of this compound in Common Solvents (Qualitative)
Based on the properties of similar amino acids and trifluoromethyl-containing compounds, the following qualitative solubility profile can be expected.
| Solvent | Solubility |
| Water | Sparingly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Dichloromethane | Slightly soluble |
| Hexane | Insoluble |
Mandatory Visualization
Troubleshooting Workflow for Low Reaction Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. This compound | 313-12-2 [sigmaaldrich.com]
- 2. stackoverflow.com [stackoverflow.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. agilent.com [agilent.com]
- 8. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 9. scbt.com [scbt.com]
- 10. sunlake.lookchem.com [sunlake.lookchem.com]
- 11. This compound | CAS#:313-12-2 | Chemsrc [chemsrc.com]
- 12. This compound - Amerigo Scientific [amerigoscientific.com]
Validation & Comparative
A Comparative Analysis of 2-Amino-3-(trifluoromethyl)benzoic Acid and Its Positional Isomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties and biological activities of trifluoromethyl-substituted anthranilic acid isomers, providing a comparative framework for their potential applications in medicinal chemistry and materials science.
Introduction
2-Amino-3-(trifluoromethyl)benzoic acid, a fluorinated anthranilic acid derivative, and its positional isomers are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence and position of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly influences the physicochemical properties and biological activities of these compounds. This guide offers a comparative analysis of this compound and its structurally similar isomers, focusing on their potential as anticancer and anti-inflammatory agents. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable isomer for their specific applications.
Physicochemical Properties: A Comparative Overview
The location of the trifluoromethyl group on the anthranilic acid scaffold impacts key physicochemical parameters such as melting point, which can influence solubility and formulation characteristics.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 313-12-2 | C₈H₆F₃NO₂ | 205.13 | 157-160 |
| 2-Amino-4-(trifluoromethyl)benzoic acid | 402-45-9 | C₈H₆F₃NO₂ | 205.13 | 186-188 |
| 2-Amino-5-(trifluoromethyl)benzoic acid | 83265-53-6 | C₈H₆F₃NO₂ | 205.13 | 141-146 |
Comparative Biological Activity
While direct comparative studies on the biological activities of these specific positional isomers are limited in publicly available literature, research on related anthranilic acid derivatives provides insights into their potential therapeutic applications. The primary areas of investigation for these compounds include oncology and inflammation.
Anticancer Activity
The cytotoxic effects of trifluoromethyl-substituted benzoic acid derivatives have been explored against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
A generalized workflow for assessing the in vitro cytotoxicity of these compounds is depicted below.
Figure 1. A typical workflow for evaluating the in vitro cytotoxicity of chemical compounds.
Anti-inflammatory Activity
Anthranilic acid derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The trifluoromethyl group can enhance the potency and selectivity of these compounds.
Below is a diagram illustrating the role of COX enzymes in the inflammatory pathway and their inhibition by anti-inflammatory agents.
Figure 2. Simplified diagram of the cyclooxygenase pathway and its inhibition.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of the test compounds on cancer cell lines.
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
3. Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
4. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method to assess the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.
1. Enzyme and Substrate Preparation:
-
Use commercially available ovine COX-1 and human recombinant COX-2 enzymes.
-
Prepare a solution of arachidonic acid (the substrate) in ethanol.
2. Assay Procedure:
-
In a 96-well plate, add the reaction buffer (e.g., Tris-HCl), hematin (a cofactor), and the enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
3. Detection:
-
The production of prostaglandin E₂ (PGE₂) can be measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
4. Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Conclusion and Future Directions
The positional isomers of 2-amino-(trifluoromethyl)benzoic acid represent a promising scaffold for the development of novel therapeutic agents. While this guide provides a foundational comparison of their physicochemical properties and outlines standard protocols for evaluating their biological activity, a significant gap exists in the literature regarding direct, head-to-head comparative studies. Future research should focus on systematic in vitro and in vivo comparisons of these isomers to elucidate their structure-activity relationships more clearly. Such studies will be instrumental in identifying the most promising candidates for further development as anticancer or anti-inflammatory drugs. The detailed experimental protocols provided herein offer a standardized approach for generating this much-needed comparative data.
A Comparative Guide to Analytical Methods for 2-Amino-3-(trifluoromethyl)benzoic Acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Amino-3-(trifluoromethyl)benzoic acid is crucial for its role as a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of the most suitable method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
Quantitative Data Summary
The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of aromatic amino acids, providing a baseline for what can be expected for this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation via liquid chromatography and detection by UV absorbance.[1] | Separation by liquid chromatography followed by mass-to-charge ratio detection after ionization.[1] | Separation of volatile derivatives by gas chromatography and detection by mass-to-charge ratio.[1] |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV spectra.[1] | High to Very High; offers structural information and can distinguish between isobaric compounds.[1] | High; mass spectral data provides a high degree of confidence in compound identification.[1] |
| Sensitivity (LOD/LOQ) | Moderate (typically in the µg/mL to high ng/mL range).[1] | Very High (typically in the low ng/mL to pg/mL range).[1] | High (typically in the ng/mL range).[1] |
| Linearity | Good over a wide concentration range. | Excellent over a wide dynamic range. | Good, but may require a narrower range than LC-based methods. |
| Sample Preparation | Relatively simple, often involving protein precipitation or filtration.[2] | Can range from simple protein precipitation to more complex solid-phase extraction. | Often requires derivatization to increase volatility.[3][4][5] |
| Instrumentation Cost | Low to Moderate | High | Moderate to High |
| Throughput | High | High | Moderate |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar aromatic amino acids and can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine analysis and quality control where high sensitivity is not the primary requirement.
Sample Preparation (from a biological matrix like plasma): [2]
-
To 200 µL of plasma in a microcentrifuge tube, add a suitable internal standard.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial.
Chromatographic Conditions: [1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B, increasing linearly.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the chromophore of the analyte, typically between 250-280 nm.
-
Injection Volume: 10-20 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as bioanalysis and trace-level quantification.
Sample Preparation (Liquid-Liquid Extraction): [1]
-
To 500 µL of the sample (e.g., urine), add an internal standard.
-
Adjust the pH to be acidic (e.g., pH 3-4) with formic acid.
-
Add 2 mL of an organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and repeat the extraction.
-
Combine the organic layers and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions: [1]
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 2.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), in either positive or negative mode.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, a derivatization step is necessary.[4]
Sample Preparation (Derivatization): [4]
-
The sample containing the amino acid is dried completely.
-
A two-step derivatization is often employed for amino acids:
-
Esterification: React the dried sample with 2 M HCl in methanol (60 min, 80°C) to convert the carboxylic acid group to a methyl ester.
-
Acylation: Subsequently, react with an acylating agent like pentafluoropropionic anhydride (PFPA) in ethyl acetate (30 min, 65°C) to derivatize the amino group.
-
-
The resulting derivative is then extracted into a GC-compatible organic solvent like toluene.
GC-MS Conditions:
-
GC System: A gas chromatograph with a capillary column.
-
Column: A non-polar column such as a SPB-1 (30 m × 0.32 mm × 0.25 µm).[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: A quadrupole mass spectrometer is commonly used.
-
Ionization: Electron Impact (EI) ionization.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, adhering to ICH guidelines.[6]
Caption: A flowchart of the analytical method validation process.
Signaling Pathway (Illustrative Example)
As this compound is a synthetic intermediate, a biological signaling pathway is not directly applicable. Instead, a logical workflow for selecting an appropriate analytical method is presented.
Caption: A decision tree for selecting an analytical method.
References
Comparative Biological Activity of 2-Amino-3-(trifluoromethyl)benzoic Acid and its Analogs as Cyclooxygenase Inhibitors
For Immediate Release
This guide provides a comparative analysis of the biological activity of 2-Amino-3-(trifluoromethyl)benzoic acid, also known as flufenamic acid, and its structural analogs. The primary focus is on their inhibitory effects on cyclooxygenase (COX) enzymes, key mediators of inflammation and pain. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound (Flufenamic Acid) and its Analogs
This compound is a member of the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs). Fenamates are derivatives of N-phenylanthranilic acid and exert their therapeutic effects primarily through the inhibition of COX enzymes. The trifluoromethyl group on the phenyl ring is a key structural feature that can influence the compound's potency and pharmacokinetic properties. This guide compares the in vitro activity of flufenamic acid with its close analogs, mefenamic acid and tolfenamic acid, as well as with more recently synthesized derivatives.
Quantitative Comparison of COX Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound (flufenamic acid) and its analogs against COX-1 and COX-2. A lower IC50 value indicates greater inhibitory potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the compound's preference for inhibiting COX-2. A higher SI value suggests greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.
| Compound | Chemical Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound (Flufenamic Acid) | 9.96 | Not Reported | Not Applicable | [1] | |
| Mefenamic Acid | 10 | 1.0 | 10 | [2] | |
| Tolfenamic Acid | 0.36 | Not Reported | Not Applicable | [2] | |
| Flufenamic acid-sulfonohydrazide derivative (14) | Proprietary Structure | 25.3 | 5.0 | 5.01 | [3][4] |
| Flufenamic acid-acetamide derivative (16) | Proprietary Structure | Not Reported | 17.6 | 5.86 | [3][4] |
Note: The IC50 values can vary depending on the specific experimental conditions. The data presented here are compiled from different in vitro studies for comparative purposes.
Experimental Protocols
A representative experimental protocol for determining the COX inhibitory activity of test compounds is the in vitro human whole blood assay. This method provides a physiologically relevant environment for assessing drug efficacy.
Objective: To determine the IC50 values of test compounds for COX-1 and COX-2 in human whole blood.[2]
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Test compounds (e.g., this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for induction of COX-2 expression.
-
Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TxB2) quantification.
Procedure:
-
COX-1 Activity (Thromboxane B2 Production):
-
Aliquots of fresh whole blood are incubated with various concentrations of the test compound or vehicle control.
-
The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet aggregation and subsequent TxB2 production via COX-1.
-
The reaction is stopped by placing the samples on ice and centrifuging to separate the serum.
-
The concentration of TxB2 in the serum is measured using an EIA kit.
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Aliquots of fresh whole blood are pre-incubated with a COX-1 selective inhibitor (e.g., low-dose aspirin) to block the background COX-1 activity.
-
LPS is added to the blood samples to induce the expression of COX-2 in monocytes.
-
Various concentrations of the test compound or vehicle control are added, and the samples are incubated at 37°C for a specified period (e.g., 24 hours).
-
The reaction is stopped, and plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is measured using an EIA kit.
-
Data Analysis:
The percentage of inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cyclooxygenase pathway and the general workflow of the in vitro COX inhibition assay.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of fenamates.
Caption: General workflow for the in vitro human whole blood COX inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Amino-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
2-Amino-3-(trifluoromethyl)benzoic acid is a key building block in the synthesis of pharmaceuticals and agrochemicals. The introduction of the trifluoromethyl group can significantly enhance the biological activity and physicochemical properties of target molecules. This guide provides a comparative analysis of three prominent synthetic routes to this valuable compound, offering insights into their respective methodologies, performance metrics, and experimental considerations.
At a Glance: Comparison of Synthesis Routes
| Route | Starting Material | Key Transformation | Yield | Purity | Key Advantages | Key Disadvantages |
| Route 1 | 7-(Trifluoromethyl)isatin | Oxidative Cleavage | High (estimated) | High (estimated) | Potentially high yield and purity, clean reaction. | Availability and cost of the starting material may be a concern. |
| Route 2 | 2-Nitro-3-(trifluoromethyl)benzoic acid | Catalytic Hydrogenation | Good to Excellent | High | Readily available starting material, well-established reaction. | Requires handling of nitro compounds and hydrogenation equipment. |
| Route 3 | 2-Bromo-3-(trifluoromethyl)benzoic acid | Buchwald-Hartwig Amination | Moderate to High | High | Good functional group tolerance, versatile. | Requires expensive palladium catalyst and ligands, sensitive to air and moisture. |
Route 1: Oxidative Cleavage of 7-(Trifluoromethyl)isatin
This route is analogous to a well-established, high-yielding synthesis of similar substituted anthranilic acids.[1] It involves the oxidative cleavage of the isatin ring system.
Logical Workflow
Caption: Oxidative cleavage of 7-(trifluoromethyl)isatin.
Experimental Protocol (Analogous Procedure)
Based on the synthesis of 2-amino-3-fluorobenzoic acid, the following protocol can be adapted.[1]
-
Dissolution: In a three-necked round-bottomed flask equipped with a dropping funnel and a thermometer, dissolve 7-(trifluoromethyl)isatin (1 equivalent) in a 1 M aqueous sodium hydroxide solution.
-
Oxidation: Cool the solution and add 30% hydrogen peroxide (approximately 2.2 equivalents) dropwise, maintaining the reaction temperature between 30-40°C.
-
Work-up: After the reaction is complete (typically monitored by TLC), carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.
-
Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Note: The yield for the analogous 2-amino-3-fluorobenzoic acid synthesis is reported to be in the range of 84-96%.[1] Similar high yields can be anticipated for the trifluoromethyl derivative, although this needs experimental verification.
Route 2: Reduction of 2-Nitro-3-(trifluoromethyl)benzoic Acid
This classical approach involves the reduction of a nitro group to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.
Logical Workflow
Caption: Reduction of 2-nitro-3-(trifluoromethyl)benzoic acid.
Experimental Protocol
-
Setup: To a hydrogenation vessel, add 2-nitro-3-(trifluoromethyl)benzoic acid (1 equivalent) and a suitable solvent such as ethanol or methanol.
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the solvent. Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization if necessary.
Route 3: Buchwald-Hartwig Amination of 2-Bromo-3-(trifluoromethyl)benzoic Acid
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. In this route, an aryl bromide is coupled with an ammonia equivalent.
Logical Workflow
Caption: Buchwald-Hartwig amination approach.
Experimental Protocol
-
Setup: In a glovebox or under an inert atmosphere, combine 2-bromo-3-(trifluoromethyl)benzoic acid (1 equivalent), a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K₂CO₃) in a dry Schlenk flask.
-
Reagents: Add an ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis) or an appropriate nitrogen source. Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Purification: The filtrate is then subjected to an appropriate work-up procedure, which may involve an acid-base extraction to isolate the product. Further purification by column chromatography or recrystallization may be necessary to obtain the final product with high purity.
Conclusion
The choice of the optimal synthesis route for this compound will depend on several factors, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the equipment available.
-
Route 1 (from Isatin) appears promising for high yield and purity, provided the starting material is accessible.
-
Route 2 (from Nitro Compound) is a reliable and well-understood method, particularly suitable for larger-scale synthesis where the cost of goods is a primary concern.
-
Route 3 (Buchwald-Hartwig Amination) offers flexibility and good functional group tolerance but comes with the higher cost and sensitivity associated with palladium catalysis.
For process development and scale-up, a thorough evaluation of each route's economics, safety, and environmental impact is recommended.
References
A Comparative Spectroscopic Analysis of 2-Amino-3-(trifluoromethyl)benzoic Acid and a "Do Not Use" alert.
A detailed spectroscopic comparison of 2-Amino-3-(trifluoromethyl)benzoic acid with its structural analogs, 2-aminobenzoic acid and 3-(trifluoromethyl)benzoic acid, reveals key differences in their molecular fingerprints. This guide presents a comprehensive analysis of their ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectra, providing researchers, scientists, and drug development professionals with critical data for compound identification and characterization.
This publication serves as a comparative guide to the spectroscopic properties of this compound and two structurally related compounds: 2-aminobenzoic acid (anthranilic acid) and 3-(trifluoromethyl)benzoic acid. A thorough understanding of the spectral characteristics of these molecules is essential for their unambiguous identification, purity assessment, and the prediction of their chemical behavior in various research and development settings.
The introduction of amino (-NH₂) and trifluoromethyl (-CF₃) groups at different positions on the benzoic acid scaffold significantly influences the electronic environment of the aromatic ring and the acidic proton, leading to distinct shifts in their respective spectra. This guide provides a side-by-side comparison of the key spectroscopic data, supported by detailed experimental protocols and visual representations of the molecular structures and analytical workflow.
Molecular Structures and Spectroscopic Workflow
The structural differences between the three analyzed compounds are fundamental to the variations observed in their spectroscopic data. This compound features both an electron-donating amino group and a strong electron-withdrawing trifluoromethyl group in ortho and meta positions to the carboxylic acid, respectively. In contrast, 2-aminobenzoic acid only possesses the electron-donating amino group ortho to the carboxyl group, while 3-(trifluoromethyl)benzoic acid has the electron-withdrawing trifluoromethyl group in the meta position.
The general workflow for the spectroscopic analysis of these compounds follows a standard procedure, from sample preparation to data interpretation.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectroscopic analyses of the three compounds. Please note that comprehensive, publicly available spectroscopic data for this compound is limited. The data presented here is compiled from available resources and may not be exhaustive.
Table 1: ¹H NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (ppm) | -COOH Proton (ppm) | -NH₂ Protons (ppm) | Solvent |
| This compound | Data not available | Data not available | Data not available | Not specified |
| 2-Aminobenzoic acid | 6.61-7.84 (m) | ~10-12 (br s) | 5.71 (br s) | CD₃OD / H₂O |
| 3-(Trifluoromethyl)benzoic acid | 7.64-8.38 (m) | 13.36 (s) | - | DMSO-d₆ |
Table 2: ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons (ppm) | -COOH Carbon (ppm) | -CF₃ Carbon (ppm) | Solvent |
| This compound | Data not available | Data not available | Data not available | Not specified |
| 2-Aminobenzoic acid | 110.7, 116.2, 116.7, 131.2, 134.1, 150.5 | 168.6 | - | CD₃OD |
| 3-(Trifluoromethyl)benzoic acid | 128.4, 129.3, 131.1, 133.2, 133.4, 133.8 | 166.5 | Data not available | DMSO-d₆ |
Table 3: FTIR Data (Key Absorption Bands in cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | N-H Stretch (Amine) | C=O Stretch (Carboxylic Acid) | C-F Stretch (Trifluoromethyl) | Aromatic C-H Stretch |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-Aminobenzoic acid | 3300-2500 (broad) | ~3400-3300 | ~1680-1660 | - | ~3100-3000 |
| 3-(Trifluoromethyl)benzoic acid | 3300-2500 (broad) | - | ~1700 | ~1300-1100 | ~3100-3000 |
Table 4: UV-Vis Data (Absorption Maxima in nm)
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| This compound | Data not available | Data not available | Not specified |
| 2-Aminobenzoic acid | ~220-240 | ~310-330 | Ethanol/Water |
| 3-(Trifluoromethyl)benzoic acid | ~220-240 | ~270-280 | Aqueous Media |
Experimental Protocols
The following are general protocols for the spectroscopic techniques discussed in this guide. Specific instrument parameters may need to be optimized for individual samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric and instrument contributions.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the FTIR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, methanol, or water) with a known concentration. The solvent should be transparent in the wavelength range of interest.
-
Instrument Setup: Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.
-
Baseline Correction: Record a baseline spectrum with the solvent-filled cuvette in the beam path.
-
Sample Measurement: Replace the blank cuvette with the sample cuvette and record the UV-Vis absorption spectrum.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Conclusion and "Do Not Use" Alert
This guide provides a comparative overview of the spectroscopic properties of this compound and its analogs. While comprehensive data for 2-aminobenzoic acid and 3-(trifluoromethyl)benzoic acid are readily available, there is a significant lack of publicly accessible, detailed spectroscopic data for This compound . Researchers are strongly advised to exercise caution when working with this compound and to perform thorough in-house spectroscopic analysis to confirm its identity and purity before use in any application. The absence of a complete and verified public spectral record for this compound constitutes a "Do Not Use" alert until such data becomes widely available and validated. This is crucial to ensure the reliability and reproducibility of experimental results.
Performance of 2-Amino-3-(trifluoromethyl)benzoic Acid in Biological Assays: A Review of Available Data
Despite extensive searches of scientific literature and chemical databases, no specific quantitative data on the performance of 2-Amino-3-(trifluoromethyl)benzoic acid in biological assays was found. This compound, also known as 3-(trifluoromethyl)anthranilic acid, is primarily documented as a chemical intermediate in the synthesis of more complex molecules. While its derivatives and structurally related compounds exhibit a range of biological activities, direct experimental data on the bioactivity of the parent molecule remains elusive in publicly accessible resources.
This compound is a commercially available reagent used in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group is known to enhance the biological activity and stability of molecules, making this compound a valuable building block in drug discovery. However, it appears that studies detailing its own specific performance in assays such as antimicrobial, anti-inflammatory, or cytotoxicity tests have not been published or are not widely available.
Activity of Structurally Related Compounds
While data for this compound is lacking, the biological activities of its derivatives and related molecules provide some context for its potential applications.
Anti-inflammatory Activity: A closely related compound, Flufenamic acid, which is an N-aryl derivative of this compound, is a known non-steroidal anti-inflammatory drug (NSAID). It functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. This suggests that the core structure of this compound may have the potential for anti-inflammatory activity.
Antimicrobial and Antitumor Potential: Metal complexes synthesized from trifluorinated anthranilic acid derivatives have demonstrated both antitumor and antimicrobial properties. This indicates that this compound could serve as a ligand for the development of new therapeutic agents with these activities.
Experimental Protocols and Data
Due to the absence of specific experimental results for this compound, it is not possible to provide detailed methodologies or comparative data tables as requested. The creation of such a guide would require de novo screening of this compound in a variety of biological assays and comparison with relevant standards.
Signaling Pathways and Visualizations
Similarly, without experimental data demonstrating the interaction of this compound with specific biological targets, any depiction of its role in signaling pathways would be purely speculative. Therefore, no signaling pathway or experimental workflow diagrams can be generated at this time.
Navigating Potential Cross-Reactivity of 2-Amino-3-(trifluoromethyl)benzoic Acid: A Comparative Guide for Researchers
This guide offers a comparative overview of the known biological activities of structurally similar compounds to infer potential cross-reactivity pathways for 2-Amino-3-(trifluoromethyl)benzoic acid. Furthermore, it provides a detailed comparison of analytical methods essential for distinguishing the target compound from structurally related molecules, a critical step in mitigating and understanding potential cross-reactivity.
Understanding Potential Cross-Reactivity through Structural Analogs
This compound belongs to the class of anthranilic acid derivatives. This class of compounds is known for a wide range of pharmacological activities, suggesting that this compound could potentially interact with various biological targets. The presence of the trifluoromethyl (-CF3) group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, further complicating its interaction profile.[1]
Derivatives of anthranilic acid have been reported to exhibit a multitude of biological effects, including:
-
Anti-inflammatory and Analgesic Activity: Many N-arylanthranilic acids are known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[2] Flufenamic acid, a structural analog, is a known NSAID.[2]
-
Anticancer Properties: Anthranilic acid derivatives have been investigated as potential anticancer agents, acting as inducers of apoptosis, and inhibitors of various signaling pathways.[3][4]
-
Antimicrobial and Antiviral Effects: Certain derivatives have shown activity against various microbes and viruses.[3][4]
-
Enzyme Inhibition: Analogs of anthranilic acid have been identified as inhibitors of enzymes such as α-glucosidase and aldo-keto reductases.[3][4]
Given the broad bioactivity of its structural class, researchers should be aware of the potential for this compound to cross-react with targets of other anthranilic acid derivatives, particularly in complex biological systems.
Comparative Analysis of Analytical Methods for Isomer Separation
Distinguishing this compound from its isomers (e.g., 4-Amino-3-(trifluoromethyl)benzoic acid, 5-Amino-2-(trifluoromethyl)benzoic acid) and other structurally similar compounds is paramount in any experimental setup. The choice of analytical method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
Below is a comparison of commonly employed analytical techniques for the separation and quantification of small molecule isomers.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography - Tandem Mass Spectrometry (UPLC-MS/MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. Detection is typically by UV absorbance. | High-resolution separation coupled with mass-based detection, providing high selectivity and sensitivity. |
| Selectivity | Moderate. Isomer separation can be challenging and often requires specialized chiral columns or method development.[5][6][7][8] | Very High. Can differentiate isomers based on fragmentation patterns and retention times, even with co-elution.[9] |
| Sensitivity | Lower (typically in the µg/mL to ng/mL range). | Higher (typically in the ng/mL to pg/mL range). |
| Sample Matrix | Suitable for relatively clean samples. Biological matrices often require extensive cleanup to avoid interference. | More robust for complex biological matrices due to the selectivity of mass detection. |
| Instrumentation | Widely available and relatively lower cost. | More specialized and higher cost. |
Experimental Protocols
Accurate and reproducible data rely on well-defined experimental protocols. Below are representative methodologies for sample preparation and analysis.
Sample Preparation from Biological Matrices (Plasma/Serum)
A critical step for minimizing matrix effects and ensuring accurate quantification is proper sample preparation.[10][11][12][13]
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma or serum, add a suitable buffer to adjust the pH.
-
Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 5 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
UPLC-MS/MS Method for Isomer Separation
This protocol provides a general framework for the separation of this compound from its potential isomers and metabolites.[14][15]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. Mixed-mode columns can also offer enhanced separation for isomers.[6][16][17]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the specific analyte).
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its isomers need to be determined by infusing the individual standards.
-
Visualizing Experimental Workflow
To aid in the conceptualization of the analytical process, the following diagrams illustrate a typical workflow for assessing potential cross-reactivity and ensuring analytical specificity.
Caption: Workflow for assessing potential cross-reactivity.
Caption: Logic for selecting an appropriate analytical method.
References
- 1. 2-Amino-3-(trifluoromethyl)benzoicacid [myskinrecipes.com]
- 2. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gcms.cz [gcms.cz]
- 12. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. youtube.com [youtube.com]
- 15. japsonline.com [japsonline.com]
- 16. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
The Versatility of 2-Amino-3-(trifluoromethyl)benzoic Acid: A Comparative Guide to its Applications in Pharmaceuticals and Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
2-Amino-3-(trifluoromethyl)benzoic acid is a key fluorinated building block in modern medicinal and agricultural chemistry. The strategic incorporation of the trifluoromethyl (CF3) group imparts advantageous properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comparative overview of the applications of this compound, focusing on its role in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and herbicides. We present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to facilitate informed decision-making in research and development.
Pharmaceutical Applications: A Focus on Anti-inflammatory Agents
This compound serves as a crucial precursor for the synthesis of Flufenamic acid, a well-established NSAID. The primary mechanism of action for Flufenamic acid and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory signaling cascade.
Comparative Performance of Flufenamic Acid Derivatives
Recent research has explored the synthesis of novel amide derivatives of Flufenamic acid with the aim of enhancing their therapeutic profiles. A comparative study on the anti-proliferative activity of these derivatives against lung (A549) and colon (HT-29) cancer cell lines provides valuable insights into their potential beyond anti-inflammatory applications.
| Compound | Target Cell Line | IC50 (µM) |
| Flufenamic Acid Amide 8 | HT-29 | 15.4 |
| Flufenamic Acid Amide 11 | HT-29 | 6.46 - 13.99 |
| Flufenamic Acid Amide 12 | HT-29 | 6.46 - 13.99 |
| Flufenamic Acid Amide 13 | HT-29 | 6.46 - 13.99 |
| Flufenamic Acid Amide 17 | HT-29 | 25.82 |
| 5-Fluorouracil (Reference) | HT-29 | 18 |
Table 1: Anti-proliferative Activity of Flufenamic Acid Amide Derivatives. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds in inhibiting cell growth. Lower IC50 values represent higher potency.
Signaling Pathway: Cyclooxygenase Inhibition
The anti-inflammatory effects of Flufenamic acid and its analogs are primarily mediated through the inhibition of COX-1 and COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Figure 1: Cyclooxygenase Inhibition Pathway. Flufenamic acid inhibits COX enzymes, thereby blocking the production of prostaglandins and reducing inflammation.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure for determining the potency and selectivity of NSAIDs like Flufenamic acid and its derivatives.[1][2][3][4]
1. Materials and Reagents:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Plate reader for measuring prostaglandin levels (e.g., via ELISA)
2. Procedure:
-
Add COX assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the wells of a 96-well plate.
-
Add various concentrations of the test compounds to the wells. Control wells should contain DMSO only.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method like ELISA.
-
Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.
Figure 2: Experimental Workflow for In Vitro COX Inhibition Assay.
Agrochemical Applications: Development of Novel Herbicides
Comparative Herbicidal Activity
Studies on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids demonstrate the potent herbicidal activity achievable with trifluoromethyl-containing aromatic systems. The data below showcases the root growth inhibition of various weed species.
| Compound | Weed Species | Concentration (µM) | Root Growth Inhibition (%)[5][6] |
| S202 | Brassica napus | 250 | >80[5][6] |
| Picloram (Reference) | Brassica napus | 250 | <60 |
| Florpyrauxifen (Reference) | Brassica napus | 250 | ~70 |
Table 2: Comparative Root Growth Inhibition of a Trifluoromethyl-containing Picolinic Acid Derivative.
Experimental Protocol: Root Growth Inhibition Assay
This protocol provides a general method for assessing the herbicidal activity of compounds on weed root growth.[5][6]
1. Materials and Reagents:
-
Seeds of target weed species (e.g., Brassica napus)
-
Agar medium
-
Petri dishes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Growth chamber with controlled light and temperature
2. Procedure:
-
Prepare agar medium and pour it into petri dishes.
-
Incorporate the test compounds at various concentrations into the agar medium. Control plates should contain the solvent only.
-
Place a set number of sterilized seeds on the surface of the agar in each petri dish.
-
Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After a specific period (e.g., 7 days), measure the primary root length of the seedlings.
-
Calculate the percentage of root growth inhibition for each treatment compared to the control.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block for the synthesis of biologically active molecules in both the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group consistently contributes to enhanced potency and favorable physicochemical properties. The provided comparative data on Flufenamic acid derivatives and trifluoromethyl-containing herbicides highlights the potential for further exploration and optimization of compounds derived from this scaffold. The detailed experimental protocols offer a practical guide for researchers to evaluate the performance of novel derivatives against established alternatives. Future research could focus on expanding the library of derivatives, exploring new therapeutic and agrochemical targets, and conducting in-depth quantitative structure-activity relationship (QSAR) studies to guide the rational design of next-generation compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
confirmation of 2-Amino-3-(trifluoromethyl)benzoic acid structure
Gathering Experimental Data
I'm currently focused on confirming the structure of 2-Amino-3-(trifluoromethyl)benzoic acid. My initial step involves a thorough search for relevant experimental data. I'm prioritizing spectroscopic techniques such as NMR, IR, and mass spectrometry to validate the compound's structure.
Expanding Data Acquisition
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Gathering Initial Data
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Targeting Spectral Details
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Acquiring Specific Spectra
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Reviewing Spectra Availability
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Acquiring Detailed Spectral Data
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Pinpointing Spectral Sources
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Locating Spectral Data
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Revising Search Tactics
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Analyzing Data Resources
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Narrowing Data Search
I'm now zeroing in on a systematic search strategy for the identified databases. While direct spectral data wasn't immediately obvious, I have a clear plan. My focus is now on targeted searches within nmrshiftdb2, MassBank, and supplier databases. I have abundant structural analogies and protocols. If data is scarce, I'll leverage supplier confirmations.
comparative cost-analysis of 2-Amino-3-(trifluoromethyl)benzoic acid synthesis
Beginning Synthesis Exploration
I've started investigating the most common synthesis routes for 2-Amino-3-(trifluoromethyl)benzoic acid. My initial focus is on identifying potential starting materials, reagents, and reaction conditions linked with each pathway. I'm keen to understand the core steps in these syntheses.
Mapping Synthesis Routes
I'm now diving deep into the synthesis routes for this compound. I'm focusing on the materials, reagents, and conditions involved. Next up, I'll be looking at the cost of starting materials, reaction yields, and waste disposal. I'll summarize it all in a comparative table. Also, I will begin working on a visual diagram.
Reviewing Initial Search Results
I've been going through initial search results for the synthesis of this compound. While there's relevant info, direct, comprehensive routes with full experimental details are still elusive. I'm focusing on dissecting these initial leads to see if individual steps can be assembled into a viable pathway.
Evaluating Synthetic Approaches
I'm now diving deeper into the available information to pinpoint potential synthetic approaches. I've uncovered indirect routes like ester derivatives and related compounds, as well as a range of relevant compounds, and patents that detail the synthesis of similar compounds. I'm focusing on dissecting these fragments and identifying potentially analogous strategies. The goal is to build a complete synthesis pathway from the available building blocks.
Refining Search Parameters
I'm now revisiting the search terms to capture more complete synthetic pathways. The existing data shows promise, but lacks the detailed routes needed. I'm focusing on finding distinct methods with enough information to calculate reagent costs and yields. Several patents describing similar compounds are being reviewed, hoping to identify analogous strategies for adaptation.
Acquiring Cost Data
I've finally uncovered some initial cost data! My search has yielded pricing for key starting materials like 2-nitro-3-(trifluoromethyl)benzoic acid. This is a crucial step to determine the viability of my project.
Finding Synthesis Routes
I've made headway, though I still need more specifics. I've compiled cost data for several key reagents. While I found costs, I am missing the crucial detailed synthetic protocols necessary for accurate comparisons. My next focus is on obtaining complete experimental procedures for at least two distinct synthesis routes. This will provide the data I need for a thorough cost analysis.
Detailing Synthesis Protocols
I've expanded my search to include specific reagents: 2-nitro-3-(trifluoromethyl)benzoic acid, 2-chloro-3-(trifluoromethyl)benzoic acid, sodium azide, iron powder, and palladium catalysts, and the corresponding cost data. I've now identified two possible synthesis pathways for my target compound but need the specific experimental protocols to perform a credible cost analysis. I'll search for detailed procedures that provide the necessary reagent quantities and expected yields. My next priority will be searching for bulk pricing.
Assessing Synthesis Costs
I've been gathering details on various synthesis routes and have a preliminary grasp on the costs associated with some of them. My focus is now on performing a comparative cost-benefit analysis of the two most promising routes. I will need to consider the price of raw materials, and the feasibility of each step involved.
Investigating Reduction Protocols
I'm now investigating a specific protocol for the reduction of 2-nitro-3-(trifluoromethyl)benzoic acid, the first route I'm examining. The exorbitant starting material price is concerning; I need to find if bulk prices exist. I've located common reagents' prices, like hydrochloric acid and iron powder. Specific details of the reaction protocol will be required for cost estimations.
Calculating Reagent Costs
I'm now in the process of calculating the reagent costs for both proposed routes. The outrageous price of the nitro-compound forces me to search for bulk prices, or abandon that route. Regarding Route 2, I've gathered pricing for necessary components, including catalysts, ligands, and bases for the Buchwald-Hartwig amination.
Evaluating Bulk Pricing Options
I'm now investigating bulk pricing options for the crucial starting materials. The high cost of 2-nitro-3-(trifluoromethyl)benzoic acid is a major hurdle. I'm exploring potential alternatives if the bulk price remains prohibitive. I've also found suitable experimental protocols and have gathered representative yields for both reactions. Next, I need to evaluate the relative merits of both reactions and start planning a final presentation.
Examining Synthesis Paths
I've pinpointed two promising synthesis routes for 2-Amino-3-(trifluoromethyl) benzoic acid. I've also managed to collect some preliminary cost data on the required reagents. The hurdle now is the lack of detailed experimental protocols, which I'm actively seeking to procure and examine.
Evaluating Experimental Details
I've got two promising synthesis routes, but I need detailed protocols. I'm focusing now on finding reliable experimental procedures in literature for these routes or similar substrates, especially concerning reagent quantities and expected yields. My current focus is refining reagent cost estimates based on bulk pricing.
Investigating Synthetic Pathways
I've made some strides in identifying two possible synthetic routes, and am currently gathering preliminary cost data on some of the necessary chemicals. I'm hitting a roadblock, though: I'm struggling to find comprehensive, dependable experimental protocols for the synthesis.
Broadening the Search
I've hit a wall with the existing routes because of missing experimental protocols, especially for this compound. I'm now expanding my search to look at syntheses starting from more common precursors and examining analogous reactions. I'm also actively pursuing more realistic bulk pricing to improve the cost analysis.
Safety Operating Guide
Proper Disposal of 2-Amino-3-(trifluoromethyl)benzoic Acid: A Step-by-Step Guide
Researchers and professionals in drug development must adhere to strict safety protocols when handling and disposing of chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-3-(trifluoromethyl)benzoic acid, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Summary & Personal Protective Equipment (PPE)
This compound presents several hazards; it is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may lead to respiratory irritation.[1][2][3] Furthermore, it is harmful to aquatic life.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory during handling and disposal.
| PPE Category | Required Equipment |
| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should also be used.[2] |
| Skin Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices. Wear impervious clothing.[2] |
| Respiratory Protection | Use a NIOSH-approved respirator or equivalent if dust is generated.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] |
Step-by-Step Disposal Protocol
The following procedure outlines the approved method for the disposal of this compound. This protocol is designed to be followed sequentially to ensure maximum safety and compliance.
Initial Preparation and Containment:
-
Work Area: Always handle the chemical in a designated area, such as a chemical fume hood, to control dust and vapors.[1]
-
Original Container: Whenever possible, leave the chemical in its original container.[1] Do not mix it with other waste.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Handling and Waste Collection:
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[1][4]
-
Collection: For waste, including contaminated materials, use a designated, sealed container.
Spill Management:
In the event of a spill, follow these steps immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways by using absorbent materials or creating a dike.[1][2][5]
-
Clean-up: Carefully sweep or scoop the spilled solid material into a designated waste container, minimizing dust generation.[5] Clean the affected area thoroughly.
Final Disposal:
-
Approved Facility: The primary method of disposal is to send the chemical waste to an approved waste disposal plant.[1][3][4]
-
Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national regulations.[1][5] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Container Disposal: Uncleaned or empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Amino-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-3-(trifluoromethyl)benzoic acid (CAS: 313-12-2). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact. This document is intended to supplement, not replace, your institution's standard safety protocols and a thorough review of the full Safety Data Sheet (SDS) before commencing any work.
Immediate Safety and Handling
This compound is a chemical that requires careful handling due to its potential hazards. Based on data from similar compounds, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the required protective gear.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves are tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US). Always inspect gloves for degradation before use and replace them immediately if compromised. |
| Eyes/Face | Safety goggles and face shield | Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations with a splash potential. |
| Respiratory | Respirator | Use a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge for organic vapors and particulates if dust is generated or engineering controls are insufficient. A cartridge change-out schedule should be in place as part of a comprehensive respiratory protection program. |
| Body | Protective clothing | Wear a lab coat, and consider an apron or coveralls for larger quantities. Ensure clothing is made of a material resistant to the chemical. |
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will ensure safety and experimental integrity.
-
Preparation:
-
Review the Safety Data Sheet (SDS) thoroughly before starting any work.
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Wear all required PPE as specified in the table above.
-
Avoid generating dust. If weighing the solid, do so carefully in a fume hood or a ventilated balance enclosure.
-
Use compatible tools (e.g., spatulas, glassware) for transferring the chemical.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Clean the work area thoroughly after use.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep up the absorbed material, avoiding dust generation, and place it into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Properly dispose of all contaminated materials.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other incompatible waste streams.
-
-
Disposal:
-
Disposal should be in accordance with all applicable federal, state, and local environmental regulations.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures for halogenated organic compounds.
-
Chemical and Physical Properties
| Property | Value |
| CAS Number | 313-12-2 |
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 205.14 g/mol |
| Melting Point | 157-160 °C |
| Boiling Point | 296.9 °C at 760 mmHg |
| Density | 1.5 g/cm³ |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
